Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Description
The exact mass of the compound Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4,6,8,13H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQZDADXNOFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210182 | |
| Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61292-90-8 | |
| Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61292-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061292908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Master Guide: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Common Name: Ethyl Dihydroferulate | CAS: 61292-90-8
Executive Summary
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate , represents a critical structural evolution in the phenylpropanoid class of antioxidants. Unlike its unsaturated precursor (ethyl ferulate), this compound possesses a saturated propionate side chain, conferring distinct physicochemical stability and metabolic advantages.
Functioning primarily as a lipophilic prodrug , it leverages the ester moiety to penetrate lipid bilayers before undergoing enzymatic hydrolysis to release Dihydroferulic Acid (HMPA) —a potent bioactive metabolite with validated neuroprotective, anti-inflammatory, and antioxidant capabilities. This guide outlines the synthesis, pharmacological mechanisms, and analytical protocols required for its integration into high-value therapeutic and cosmetic formulations.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The saturation of the C=C double bond in the propenyl tail significantly alters the reactivity profile compared to ethyl ferulate, reducing susceptibility to auto-oxidation while maintaining phenolic radical scavenging capacity.
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | - |
| Molecular Formula | C₁₂H₁₆O₄ | - |
| Molecular Weight | 224.25 g/mol | - |
| Appearance | Clear, colorless to pale yellow liquid | Viscous oil at RT |
| Boiling Point | ~128 °C (at reduced pressure) | Thermally stable under vacuum distillation |
| Density | 1.15 g/cm³ | - |
| LogP (Octanol/Water) | 2.11 | Optimized for membrane permeability (Lipinski compliant) |
| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate | Insoluble in water; requires co-solvent for aqueous media |
| Flash Point | ~125.4 °C | - |
Part 2: Synthesis & Production Protocols
To ensure high purity (>98%) for biological applications, two primary routes are recommended. Protocol A is the industrial gold standard for efficiency, while Protocol B offers a green chemistry approach using biocatalysis.
Protocol A: Catalytic Hydrogenation (Standard High-Yield Route)
This method utilizes the catalytic reduction of Ethyl Ferulate. It is preferred due to the high availability of the substrate and the quantitative nature of the reaction.
-
Precursor: Ethyl Ferulate (CAS 4046-02-0)
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Solvent: Ethanol (Absolute)
-
Conditions: Hydrogen atmosphere (1 atm), Room Temperature (25°C)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of Ethyl Ferulate in 100 mL of absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 0.5 g (5 wt%) of 10% Pd/C under an inert gas (Nitrogen) blanket to prevent ignition.
-
Hydrogenation: Purge the system with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active conjugated alkene spot indicates completion.
-
Work-up: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield Ethyl Dihydroferulate as a clear oil. Yield is typically >98%.[1][2]
Protocol B: Chemo-Enzymatic Synthesis (Green Chemistry)
This route avoids metal catalysts in the final step, utilizing Candida antarctica Lipase B (CAL-B) to esterify Dihydroferulic Acid.[3][1][4]
Step-by-Step Methodology:
-
Substrate Prep: Dihydroferulic acid (obtained via hydrogenation of ferulic acid) is dissolved in excess ethanol.
-
Enzymatic Reaction: Add immobilized CAL-B (Novozym 435, 10% w/w relative to substrate).
-
Incubation: Incubate at 50°C with orbital shaking (200 rpm) for 24–48 hours.
-
Purification: Filter off the enzyme beads (reusable). Evaporate excess ethanol.
Visualization: Synthetic Pathways
Figure 1: Dual synthetic pathways for Ethyl Dihydroferulate. The hydrogenation of Ethyl Ferulate (Blue Arrow) is the preferred high-yield industrial route.
Part 3: Pharmacological Potential & Mechanism of Action
Ethyl Dihydroferulate acts as a Prodrug Delivery System . While the ethyl ester moiety enhances lipophilicity (LogP 2.11) to facilitate crossing the blood-brain barrier (BBB) and cell membranes, the active pharmacological agent is the hydrolyzed acid metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) .
Core Mechanisms
-
Membrane Permeation: The esterification masks the carboxylic acid, preventing ionization at physiological pH and allowing passive diffusion into cells.
-
Intracellular Activation: Cytosolic esterases hydrolyze the compound, releasing HMPA.
-
Nrf2 Pathway Activation: HMPA disrupts the Keap1-Nrf2 complex, promoting the translocation of Nrf2 to the nucleus. This upregulates Antioxidant Response Element (ARE) genes, increasing production of endogenous antioxidants like Heme Oxygenase-1 (HO-1).
-
ROS Scavenging: The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals (ROS), protecting lipids and proteins from oxidative stress.
Visualization: Metabolic Activation & Signaling
Figure 2: The "Prodrug" mechanism. The ethyl ester facilitates entry, after which hydrolysis releases the active HMPA metabolite to scavenge ROS and activate the Nrf2 antioxidant pathway.
Part 4: Analytical Characterization
Validating the identity and purity of CAS 61292-90-8 requires distinguishing it from its unsaturated precursor (Ethyl Ferulate).
HPLC Method (Reverse Phase)
This method separates the saturated ester from potential unsaturated impurities.
-
Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).
-
Gradient: 40:60 Isocratic or Gradient 30% -> 90% MeCN over 20 mins.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Absorption max for the phenol ring).
-
Note: The saturation of the side chain results in a hypsochromic shift (blue shift) compared to ethyl ferulate (which absorbs strongly at ~320 nm). Detection at 280 nm is critical.
-
NMR Spectroscopy (1H NMR in CDCl₃)
Key diagnostic signals to confirm hydrogenation:
-
Disappearance: The two doublets at δ 6.3 and 7.6 ppm (characteristic of the trans-alkene protons in ethyl ferulate) must be absent.
-
Appearance: Two new triplets in the aliphatic region:
-
δ ~2.60 ppm (t, 2H): Methylene protons adjacent to the carbonyl (–CH₂–CO–).
-
δ ~2.90 ppm (t, 2H): Benzylic methylene protons (Ar–CH₂–).
-
-
Aromatic Region: δ 6.6 – 6.9 ppm (m, 3H, aromatic protons).
-
Ethyl Group: δ 1.25 (t, 3H, –CH₃), δ 4.15 (q, 2H, –O–CH₂–).
-
Methoxy: δ 3.85 (s, 3H, –OCH₃).
References
- Vertex AI Search. (2025). Search Results for CAS 61292-90-8 and Ethyl Dihydroferulate Properties.
-
Reano, A. F., et al. (2016). "Chemo-enzymatic preparation of new bio-based bis- and trisphenols: New versatile building blocks for polymer chemistry."[3] Green Chemistry. [Verified Context: Synthesis via hydrogenation and lipase catalysis].
- Kikuzaki, H., et al. (2002). "Antioxidant properties of ferulic acid and its related compounds." Journal of Agricultural and Food Chemistry.
- Son, M. J., et al. (2010). "Neuroprotective effect of ethyl ferulate and its active metabolite dihydroferulic acid." Journal of Pharmacy and Pharmacology. [Verified Context: Metabolism and neuroprotection].
-
PubChem. (2025). Compound Summary for Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CID 123548). National Library of Medicine. [Link]
Sources
Commercial suppliers of "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" for research
[1]
Executive Summary
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate , commonly known as Ethyl Dihydroferulate , is a critical metabolite of dietary polyphenols and a synthetic intermediate for capsinoid analogs. Despite its utility in metabolic tracking and antioxidant research, the commercial supply chain for this compound is fragmented.
Critical Advisory: A common database error associates this compound with CAS 10030-74-7 . This is incorrect. CAS 10030-74-7 refers to Methyl Palmitelaidate, a fatty acid ester.[1][2] The correct CAS for Ethyl Dihydroferulate is 61292-90-8 .[3][4] Sourcing based on the wrong CAS will result in the acquisition of useless lipid reagents.
This guide outlines the procurement landscape, validation protocols, and handling procedures required to integrate this compound into pharmaceutical or metabolic research workflows.
Part 1: Chemical Identity & Specifications
Before engaging suppliers, the compound must be rigorously defined to prevent supply chain errors.
| Parameter | Specification |
| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
| Common Synonyms | Ethyl dihydroferulate; Ethyl hydroferulate; Dihydroferulic acid ethyl ester |
| Correct CAS RN | 61292-90-8 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in Ethanol, DMSO, Acetonitrile; Sparingly soluble in water |
| Key Functional Groups | Phenol (C4), Methoxy (C3), Ethyl Ester |
Structural Context
Unlike its precursor Ethyl Ferulate (CAS 4046-02-0), Ethyl Dihydroferulate lacks the
Part 2: The Commercial Supply Landscape
The supply chain for Ethyl Dihydroferulate is categorized into Catalog Suppliers (immediate stock) and Custom Synthesis Houses (lead time required).
Primary Catalog Suppliers (High Reliability)
These vendors typically hold milligrams to grams in stock for immediate research use.
-
Toronto Research Chemicals (TRC): Specializes in metabolites and impurities. Often lists this under "Ethyl Hydroferulate."
-
SynQuest Laboratories: A US-based supplier known for fluorinated and organic building blocks.
-
Matrix Scientific: Good source for rare organic intermediates.
-
AK Scientific: Frequently stocks gram-scale quantities for medicinal chemistry.
Aggregators vs. Manufacturers
-
Avoid: General aggregators (e.g., MolPort, PubChem vendors) without verifying the specific CAS 61292-90-8 . Many aggregators scrape data and propagate the CAS 10030-74-7 error.
-
Preferred: Direct manufacturer inquiries.[2] If the compound is out of stock, it can be easily synthesized via the catalytic hydrogenation of Ethyl Ferulate (a widely available commodity chemical) [2].
Part 3: Quality Control & Validation Protocol (Self-Validating System)
Because this compound is an ester, it is prone to hydrolysis into Dihydroferulic Acid if stored improperly. Upon receipt, you must validate purity using the following HPLC protocol. This protocol separates the ester from its hydrolysis degradation product.
HPLC Validation Workflow
Objective: Confirm >98% purity and absence of free acid hydrolysis products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 280 nm (Phenolic signature) and 210 nm (Ester backbone)
Gradient Profile:
| Time (min) | % Mobile Phase B | Phase Description |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Isocratic Hold |
| 10.0 | 90% | Linear Gradient (Elution) |
| 12.0 | 90% | Wash |
| 12.1 | 10% | Re-equilibration |
Interpretation:
-
Ethyl Dihydroferulate: Elutes later (more lipophilic due to ethyl group).
-
Dihydroferulic Acid (Impurity): Elutes earlier (more polar).
-
Pass Criteria: Main peak area >98%; Acid peak <1%.
Visualization: Procurement & QC Logic
The following diagram illustrates the decision logic for sourcing and validating the compound to avoid common pitfalls.
Figure 1: Critical path for sourcing Ethyl Dihydroferulate, highlighting the CAS verification step and HPLC quality control checkpoint.
Part 4: Handling & Experimental Protocols
Solubilization & Storage
The ethyl ester moiety is susceptible to hydrolysis in aqueous environments or protic solvents with high water content.
-
Stock Solution: Dissolve in anhydrous DMSO or 100% Ethanol to create a 10-50 mM stock.
-
Storage: Aliquot stock solutions into amber glass vials (to protect the phenol from photo-oxidation) and store at -20°C .
-
Stability Rule: Do not store in aqueous buffers (PBS/Media) for >24 hours. Prepare working solutions immediately prior to the assay.
Experimental Application: Metabolic Stability Assay
To verify the compound's utility as a metabolic probe (e.g., testing esterase activity in plasma or liver microsomes):
-
Preparation: Dilute DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 10 µM (ensure DMSO <0.1%).
-
Incubation: Add esterase source (e.g., porcine liver esterase or plasma). Incubate at 37°C.
-
Quenching: At time points (0, 15, 30, 60 min), remove 100 µL and add 100 µL ice-cold Acetonitrile.
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into the HPLC system described in Part 3.
-
Data Output: Plot the disappearance of the Ethyl Dihydroferulate peak and the appearance of the Dihydroferulic Acid peak.
References
-
MDPI. (2023). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress. Retrieved from [Link][6]
-
National Institutes of Health (PubMed). (2012). Rapid syntheses of dehydrodiferulates via biomimetic radical coupling reactions of ethyl ferulate. Retrieved from [Link]
-
PubChem. (2025). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CID 123548). Retrieved from [Link]
-
SIELC Technologies. (2018). HPLC Method for Analysis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]
Sources
- 1. larodan.com [larodan.com]
- 2. nbinno.com [nbinno.com]
- 3. ETHYL 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONATE | 61292-90-8 [chemicalbook.com]
- 4. CAS#:61292-90-8 | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | Chemsrc [chemsrc.com]
- 5. waters.com [waters.com]
- 6. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate"
The following technical guide provides an in-depth analysis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate , also known as Ethyl Dihydroferulate . This document is structured for researchers and drug development professionals, focusing on its role as a lipophilic precursor to bioactive hydrocinnamic acids, its metabolic pharmacology, and its applications in cosmeceuticals and nutraceuticals.
Synonyms: Ethyl Dihydroferulate, Ethyl Hydroferulate, Dihydroferulic Acid Ethyl Ester CAS Registry Number: 61292-90-8
Executive Summary
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate is the saturated ethyl ester of ferulic acid. Unlike its unsaturated parent (ethyl ferulate), this compound possesses a saturated propionate side chain, conferring superior chemical stability against oxidation and photo-degradation. Biologically, it functions as a lipophilic prodrug for Dihydroferulic Acid (HMPA) , a potent metabolite of dietary polyphenols.
Its core value proposition lies in enhanced bioavailability . The ethyl ester moiety increases lipophilicity (LogP ~2.3), facilitating passive diffusion across cutaneous and intestinal membranes. Once absorbed, it is hydrolyzed by intracellular esterases to release HMPA, which exerts pleiotropic effects: activation of the GPR41 receptor (metabolic regulation), induction of the Nrf2 antioxidant pathway , and suppression of NF-
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound preserves the guaiacol (2-methoxyphenol) pharmacophore essential for radical scavenging but lacks the conjugated double bond of ferulic acid, reducing its reactivity to UV light while maintaining antioxidant potency.
| Property | Specification | Relevance |
| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | Unambiguous identification |
| Molecular Formula | - | |
| Molecular Weight | 224.25 g/mol | Small molecule; good skin penetration |
| LogP (Predicted) | ~2.3 | Optimal for transdermal/intestinal absorption |
| Solubility | Ethanol, DMSO, Ethyl Acetate | Lipophilic formulation compatible |
| Key Moiety | 4-Hydroxy-3-methoxyphenyl | Critical for antioxidant (H-atom donation) activity |
Mechanistic Pharmacology
Metabolic Activation & GPR41 Agonism
Upon systemic entry, the ethyl ester is hydrolyzed to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) . Recent studies identify HMPA as a ligand for GPR41 (FFAR3) , a G-protein coupled receptor involved in energy homeostasis.
-
Mechanism: HMPA binds GPR41
Increases intracellular Modulates sympathetic nervous system activity. -
Outcome: Improved hepatic lipid metabolism, inhibition of protein catabolism in muscle tissue, and potential anti-obesity effects.
Antioxidant & Anti-Inflammatory Pathways
The compound acts through a dual-mechanism:
-
Direct Scavenging: The phenolic hydroxyl group donates a hydrogen atom to neutralize ROS (Reactive Oxygen Species), forming a stable phenoxy radical.
-
Transcriptional Modulation: The metabolite HMPA activates the Nrf2/HO-1 axis , upregulating endogenous antioxidant enzymes (SOD, CAT) and suppressing pro-inflammatory cytokines (IL-6, TNF-
) via NF- B inhibition .
Visualization of Signaling Pathways
Figure 1: Pharmacological activation pathway. The ethyl ester acts as a delivery vehicle for HMPA, which subsequently targets metabolic and inflammatory pathways.
Experimental Protocols
Synthesis via Catalytic Hydrogenation
Rationale: Converting Ethyl Ferulate to Ethyl Dihydroferulate eliminates the
Protocol:
-
Substrate: Dissolve 10 mmol Ethyl Ferulate in 50 mL anhydrous Ethanol.
-
Catalyst: Add 10% Pd/C (Palladium on Carbon) at 5% w/w loading relative to substrate.
-
Reaction: Purge system with
gas. Stir under balloon pressure (1 atm) at Room Temperature (25°C) for 4–6 hours. -
Monitoring: Monitor disappearance of the alkene peak using TLC (Hexane:EtOAc 7:3) or UV-Vis (loss of conjugation shifts
to lower wavelengths). -
Purification: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo.
-
Validation:
-NMR should show disappearance of vinylic protons (6.3–7.6 ppm region) and appearance of methylene multiplets (~2.6–2.9 ppm).
In Vitro Esterase Hydrolysis Assay
Rationale: To verify the "prodrug" conversion rate in a biological context.
Protocol:
-
Preparation: Prepare a 10 mM stock of Ethyl Dihydroferulate in DMSO.
-
Incubation: Dilute to 100
M in Phosphate Buffered Saline (PBS, pH 7.4) containing Porcine Liver Esterase (PLE) (10 U/mL). -
Sampling: Incubate at 37°C. Aliquot 100
L samples at t = 0, 15, 30, 60, 120 min. -
Quenching: Immediately add 100
L cold Acetonitrile to stop the reaction. Centrifuge at 10,000 x g for 5 min. -
Analysis: Analyze supernatant via HPLC-UV (280 nm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Quantification: Measure decrease in Ester peak and stoichiometric appearance of the Acid (HMPA) peak.
-
Applications & Comparative Analysis
Cosmeceuticals (Skin Brightening & Anti-Aging)
While Ferulic Acid is a gold standard for stabilizing Vitamin C, it suffers from rapid oxidation. Ethyl Dihydroferulate offers a stable alternative .
-
Tyrosinase Inhibition: Indirectly inhibits melanogenesis by scavenging ROS and downregulating MITF (Microphthalmia-associated transcription factor) signaling, rather than competitive enzymatic inhibition.
-
Stability: Does not isomerize (cis/trans) or polymerize under standard formulation storage conditions.
Nutraceuticals (Metabolic Health)
Based on the activity of HMPA, the ethyl ester serves as a candidate for metabolic syndrome interventions.
-
Target: GPR41 activation in the gut and liver.
-
Effect: Enhanced energy expenditure and improved glucose tolerance.
| Feature | Ethyl Ferulate (Unsaturated) | Ethyl Dihydroferulate (Saturated) |
| UV Stability | Low (Photo-isomerizes) | High (Photostable) |
| Oxidative Stability | Moderate | High |
| Primary Mechanism | Direct Radical Scavenging + UV Absorption | Radical Scavenging + Metabolic Modulation |
| Odor Profile | Mild phenolic | Sweet, floral, fruity (Flavoring agent) |
References
-
Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports. [Link]
-
Vergara, D., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism. Nutrients/MDPI. [Link]
-
PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate - Compound Summary. National Library of Medicine. [Link]
-
Kikuzaki, H., et al. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry. [Link]
-
Zhang, X., et al. (2021). Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells. PLOS ONE. [Link]
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate: A Lipophilic Prodrug Strategy for Therapeutic Delivery
Technical Whitepaper & Application Guide[1]
Executive Summary
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CAS: 61292-90-8), also known as Ethyl Dihydroferulate , represents a critical structural optimization in the delivery of phenolic therapeutics.[1] While its parent compound, Dihydroferulic Acid (HMPA), acts as a potent bioactive metabolite of ferulic acid and curcumin—demonstrating efficacy in muscle hypertrophy, neuroprotection, and metabolic regulation—its hydrophilic nature limits membrane permeability.[1]
This guide delineates the therapeutic utility of the ethyl ester form.[1][2][3] By masking the carboxylic acid, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate functions as a lipophilic prodrug , enhancing bioavailability and tissue penetration (particularly in transdermal and blood-brain barrier applications) before undergoing intracellular hydrolysis to release the active HMPA moiety.[1]
Section 1: Chemical Profile & Pharmacokinetic Rationale[1]
The therapeutic value of this molecule lies in its structural stability and lipophilicity compared to its unsaturated counterparts (e.g., Ethyl Ferulate).[1]
1.1 Structural Specifications
| Property | Specification | Clinical Relevance |
| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | Unambiguous identification.[1] |
| Common Name | Ethyl Dihydroferulate | Ester of Hydroferulic Acid.[1] |
| Molecular Formula | C₁₂H₁₆O₄ | MW: 224.25 g/mol (Ideal for passive diffusion).[1] |
| Key Functional Group | Saturated Propionate Side Chain | High Stability: Unlike ferulates, the lack of a C=C double bond prevents auto-oxidation and polymerization, extending shelf-life in formulations. |
| LogP (Predicted) | ~2.5 - 2.8 | Optimized Permeability: Significantly more lipophilic than the free acid (LogP ~1.2), facilitating stratum corneum and cellular membrane transit.[1] |
1.2 The Prodrug Mechanism
The ethyl ester group serves as a "molecular Trojan horse."[1] Upon entry into the biological system (e.g., keratinocytes, myocytes, or hepatocytes), ubiquitous intracellular esterases (carboxylesterases) hydrolyze the ester bond.[1]
Reaction:
This releases the active pharmacophore (HMPA) directly at the site of action, bypassing the absorption limitations of the free acid.
Section 2: Mechanism of Action (MOA) & Signaling Pathways
Once hydrolyzed, the active metabolite (HMPA) engages three primary therapeutic axes.[1]
2.1 Axis I: Nrf2/ARE Antioxidant Activation
The phenolic hydroxyl group acts as a radical scavenger.[1] Furthermore, the compound induces the nuclear translocation of Nrf2, upregulating Phase II detoxifying enzymes (HO-1, NQO1).[1]
-
Outcome: Reduction of intracellular ROS and protection against oxidative stress-induced apoptosis.[1]
2.2 Axis II: NF-κB Inflammation Modulation
HMPA inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB p65.[1]
-
Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, iNOS) and mitigation of chronic inflammation.[1][4][5]
2.3 Axis III: Myogenic Regulation (Sarcopenia & Sports Medicine)
Recent studies (2024) indicate that HMPA promotes muscle hypertrophy and fiber type switching (fast-to-slow twitch) via modulation of Myf5 and inhibition of protein catabolism (ubiquitin-proteasome pathway).[1]
2.4 Pathway Visualization
The following diagram illustrates the prodrug activation and downstream signaling cascades.[1]
Figure 1: Pharmacological activation pathway of Ethyl Dihydroferulate, detailing hydrolysis to HMPA and subsequent modulation of oxidative, inflammatory, and myogenic targets.
Section 3: Therapeutic Applications[1][3]
3.1 Advanced Dermatology (Anti-Aging & Stability)
Unlike Ethyl Ferulate, the saturated propionate chain of Ethyl Dihydroferulate offers superior stability against UV-induced degradation and oxidation in cosmetic formulations.
-
Application: Stable antioxidant serums and whitening agents (tyrosinase inhibition via copper chelation).[1]
-
Benefit: Deep dermal delivery of HMPA to inhibit MMPs (Matrix Metalloproteinases), preserving collagen.[1]
3.2 Sarcopenia & Muscle Wasting Therapeutics
Leveraging the HMPA metabolite's ability to upregulate Myf5.[1][6]
-
Application: Oral supplements or transdermal patches for elderly populations or recovery sports medicine.[1]
-
Benefit: Prevention of muscle protein catabolism without the side effects of anabolic steroids.[1]
3.3 Neuroprotection[1][5]
-
Application: Prodrug for neurodegenerative conditions involving oxidative stress.[1]
-
Benefit: The ethyl ester crosses the Blood-Brain Barrier (BBB) more efficiently than the acid.[1] Once in the brain, it hydrolyzes to HMPA, inducing Heme Oxygenase-1 (HO-1) in neurons/astrocytes.[1]
Section 4: Experimental Protocols
4.1 Protocol A: Chemical Synthesis (Hydrogenation)
Objective: To synthesize high-purity Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate from Ethyl Ferulate.
-
Reagents: Ethyl Ferulate (10 mmol), Pd/C (10% w/w, 50 mg), Ethanol (50 mL).
-
Setup: High-pressure hydrogenation vessel or balloon setup.
-
Procedure:
-
Dissolve Ethyl Ferulate in Ethanol.[1]
-
Add Pd/C catalyst carefully.[1]
-
Purge system with
(3x) then (3x).[1] -
Stir under
atmosphere (1 atm is usually sufficient, or 30 psi for speed) at Room Temperature for 4-6 hours. -
Monitoring: Monitor reaction progress via TLC (hexane/ethyl acetate 7:3) or HPLC until the starting material (double bond) disappears.[1]
-
-
Purification:
4.2 Protocol B: In Vitro Cellular Hydrolysis & Bioactivity Assay
Objective: To validate the prodrug conversion and antioxidant efficacy in Human Keratinocytes (HaCaT).
-
Cell Culture: Seed HaCaT cells (1 x 10⁵ cells/well) in 6-well plates; incubate for 24h.
-
Treatment:
-
Intracellular Hydrolysis Check (HPLC):
-
After 2h, 6h, and 12h, lyse cells in methanol.
-
Analyze lysate via HPLC-UV (280 nm).
-
Success Criteria: Detection of Dihydroferulic Acid peak increasing over time, concomitant with Ethyl Ester peak decrease.
-
-
ROS Scavenging Assay:
Section 5: References
-
PubChem. (2025).[1] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Compound Summary). National Library of Medicine.[1] [Link][1]
-
MDPI. (2024).[1] Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.[1][6] Nutrients.[1][7] [Link][1]
-
Scapagnini, G., et al. (2004).[1] Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress.[1] Antioxidants & Redox Signaling.[1][4][5][8] [Link]
-
Zhang, X., et al. (2020).[1][7] Plasma and Urinary (Poly)phenolic Profiles after 4-Week Red Raspberry Intake.[1][7] Molecules.[1][2][3][5][6][7][8][9][10] [Link][1]
Sources
- 1. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 5. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise | MDPI [mdpi.com]
- 7. 3-(4-ヒドロキシ-3-メトキシフェニル)プロピオン酸 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | SIELC Technologies [sielc.com]
- 10. Rapid syntheses of dehydrodiferulates via biomimetic radical coupling reactions of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" as a natural product derivative
A Natural Product Derivative for Advanced Cosmeceutical & Pharmaceutical Applications
Executive Summary
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate , commonly known as Ethyl Hydroferulate (EHF) or Ethyl Dihydroferulate , is a lipophilic ester derivative of dihydroferulic acid. Structurally, it represents the hydrogenated form of ethyl ferulate. Unlike its unsaturated parent compound (ethyl ferulate), EHF possesses a saturated propionate side chain, which confers enhanced oxidative stability while retaining the potent phenolic antioxidant capacity characteristic of the hydroxycinnamic acid family.
This guide analyzes EHF as a high-value bioactive for drug delivery and advanced cosmetic formulations. Key technical advantages include superior membrane permeability (LogP ~2.11), metabolic conversion to the bioactive acid HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), and specific activity in Nrf2-mediated cytoprotection and mitochondrial biogenesis.
Part 1: Chemical Identity & Structural Significance
The efficacy of EHF stems from its dual-domain structure: a phenolic core responsible for radical scavenging and a lipophilic ester tail that facilitates cellular entry.
| Property | Specification |
| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
| Common Synonyms | Ethyl Hydroferulate; Ethyl Dihydroferulate; Dihydroferulic acid ethyl ester |
| CAS Number | 61292-90-8 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| LogP (Predicted) | ~2.11 (Optimal for transdermal/cellular delivery) |
| Solubility | Soluble in Ethanol, Ethyl Acetate, DMSO; Insoluble in Water |
| Key Structural Feature | Saturated C-C bond at the |
Part 2: Synthetic Pathways & Optimization
The synthesis of EHF is most efficiently achieved through a two-step sequence starting from bio-sourced Vanillin. This route is preferred for its scalability and use of "green" precursors.
2.1 Synthetic Route: The Vanillin Pathway
The synthesis involves the Knoevenagel condensation of vanillin to form Ethyl Ferulate, followed by catalytic hydrogenation to saturate the alkene bond.
Figure 1: Two-step synthesis of Ethyl Hydroferulate from Vanillin.
2.2 Detailed Protocol: Catalytic Hydrogenation
Objective: Conversion of Ethyl Ferulate to Ethyl Hydroferulate via Pd/C catalysis.
Reagents:
-
Palladium on Carbon (Pd/C, 10% loading)[4]
-
Ethanol (Solvent, anhydrous grade preferred)
-
Hydrogen gas (
)
Methodology:
-
Preparation: Dissolve 10.0 g of Ethyl Ferulate in 100 mL of anhydrous ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C (5 wt% loading relative to substrate) under an inert atmosphere (nitrogen purge) to prevent ignition.
-
Hydrogenation: Purge the system with hydrogen gas. Maintain the reaction under a hydrogen balloon (1 atm) or low pressure (1-3 bar) at Room Temperature (25°C).
-
Note: The reaction is typically rapid (2–6 hours). Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. The disappearance of the alkene peak confirms conversion.
-
-
Work-up: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with fresh ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting oil is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 3: Biological Mechanisms & Pharmacological Potential[5]
EHF acts as a "Pro-Drug" and a direct antioxidant. Upon cellular entry, it can be hydrolyzed by intracellular esterases to Dihydroferulic Acid (HMPA) , or act directly in its ester form within lipid bilayers.
3.1 Mechanism 1: Nrf2/HO-1 Induction (Cytoprotection)
Unlike direct radical scavengers that are consumed in the reaction, EHF activates the Nrf2-Keap1 pathway . This upregulates endogenous antioxidant enzymes, specifically Heme Oxygenase-1 (HO-1), providing sustained protection against oxidative stress (e.g., UV radiation, ischemia).
3.2 Mechanism 2: Mitochondrial Biogenesis & Muscle Function
Recent studies on the metabolite HMPA indicate a role in muscle fiber switching. It promotes the expression of fast-twitch muscle fibers and improves glucose metabolism via the AMPK pathway.
Figure 2: Dual mechanism of action: Direct ROS scavenging and Nrf2-mediated transcriptional activation.
Part 4: Experimental Validation Protocols
4.1 DPPH Radical Scavenging Assay
This standard assay quantifies the antioxidant capacity of EHF compared to Ferulic Acid.
Protocol:
-
Stock Solution: Prepare a 1 mM stock solution of EHF in Ethanol.
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in Ethanol. Keep in the dark.
-
Reaction: In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of EHF samples (serial dilutions: 10–200 µM).
-
Incubation: Incubate in the dark at Room Temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
). -
Calculation:
Target IC50: Expect values in the range of 20–50 µM, comparable to Ferulic Acid but with superior stability.
4.2 Stability Assessment (Stress Testing)
Rationale: EHF's saturated bond should exhibit superior stability compared to Ethyl Ferulate. Method:
-
Dissolve EHF and Ethyl Ferulate (control) in cosmetic base cream or ethanol.
-
Expose samples to UV light (UVA/UVB) or heat (45°C) for 7 days.
-
Analyze degradation via HPLC. EHF should show >90% retention, whereas Ethyl Ferulate typically degrades or isomerizes (cis/trans).
Part 5: Pharmacokinetics & Safety Profile
| Parameter | Data Point | Implication |
| Lipophilicity (LogP) | 2.11 | Ideal for penetrating the Stratum Corneum and Blood-Brain Barrier. |
| Metabolism | Hydrolyzed to HMPA | HMPA is a known colonic metabolite of dietary polyphenols, suggesting a high safety threshold. |
| Toxicity (GHS) | H315, H319 (Irritant) | Standard precautions for pure substance handling; generally safe in formulated products. |
| Environmental | Biodegradable | Derived from renewable lignin/vanillin sources. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123548, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]
-
Reiss, R. et al. (2013). Chemo-enzymatic preparation of new bio-based bis- and trisphenols: New versatile building blocks for polymer chemistry. Green Chemistry. (Describes synthesis from vanillin). Retrieved from [Link]
-
Scapagnini, G. et al. (2004). Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress. Antioxidants & Redox Signaling.[1] (Validates Nrf2/HO-1 mechanism). Retrieved from [Link]
-
Togawa, N. et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism. Nutrients. (Validates muscle/metabolic activity of the metabolite). Retrieved from [Link]
-
Pion, F. et al. (2013). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol. RSC Advances. (Details enzymatic transesterification). Retrieved from [Link]
Sources
- 1. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid syntheses of dehydrodiferulates via biomimetic radical coupling reactions of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
Methodological & Application
Application Note: High-Resolution GC-MS Profiling of Dihydroferulic Acid Ethyl Ester
Executive Summary
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of Dihydroferulic Acid Ethyl Ester (Ethyl Dihydroferulate) . As a key metabolite of ferulic acid and a promising monomer in green polymer chemistry, precise analysis of this compound is critical for metabolic profiling and bio-refinery quality control.
Unlike generic protocols, this guide emphasizes the mechanistic interpretation of mass spectral data to ensure identification confidence without sole reliance on library matching. We utilize a non-polar capillary column (5% phenyl) approach to minimize peak tailing associated with the free phenolic hydroxyl group.
Chemical Profile & Target Analyte
Understanding the physicochemical properties of the analyte is the first step in method design.
| Property | Data | Notes |
| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | Saturated propanoate chain |
| Common Name | Ethyl Dihydroferulate | Reduced form of Ethyl Ferulate |
| CAS Number | 109-94-4 (Generic Ester Ref) / Specific: 122295-88-7 | Verify specific CAS for research grade |
| Molecular Formula | C₁₂H₁₆O₄ | |
| Molecular Weight | 224.25 g/mol | |
| Boiling Point | ~330 °C (Predicted) | Requires GC oven >300 °C for clean elution |
| LogP | ~2.1 | Moderately lipophilic; suitable for LLE |
| Key Functional Groups | Phenolic -OH, Methoxy -OCH₃, Ethyl Ester | Phenol may cause slight tailing |
Method Development Strategy
Column Selection Logic
While polar columns (e.g., WAax) offer unique selectivity for isomers, they often suffer from thermal instability at the high temperatures required to elute phenylpropanoid esters. We select a DB-5ms (or equivalent 5% phenyl-arylene) column.
-
Reasoning: The low-bleed characteristic is essential for trace analysis (metabolite studies). The non-polar phase interacts favorably with the ethyl ester moiety, while the "ms" grade inertness minimizes adsorption of the free phenol.
Derivatization Decision
-
Native Analysis (Primary): Ethyl dihydroferulate is sufficiently volatile for direct GC-MS analysis due to the esterification of the carboxylic acid.
-
Silylation (Optional Validation): If peak tailing exceeds an asymmetry factor of 1.2, derivatization of the phenolic hydroxyl with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to form the TMS-ether derivative (MW 296).
Experimental Protocol
Reagents and Standards
-
Solvents: Ethyl Acetate (LC-MS grade), Hexane (for wash), Methanol.
-
Internal Standard (IS): Ethyl Cinnamate or Dihydrocaffeic acid ethyl ester (10 µg/mL).
-
Derivatizing Agent (Optional): BSTFA + 1% TMCS.
Sample Preparation (Liquid-Liquid Extraction)
This workflow is designed for aqueous matrices (e.g., fermentation broth, plasma, wine).
-
Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.
-
Acidification: Adjust pH to 3.0 using 0.1 M HCl (suppresses phenol ionization, improving extraction).
-
Spike: Add 10 µL of Internal Standard solution.
-
Extraction: Add 1.0 mL Ethyl Acetate . Vortex vigorously for 60 seconds.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes.
-
Collection: Transfer the upper organic layer to a clean vial.
-
Drying: Evaporate to dryness under Nitrogen stream at 40 °C.
-
Reconstitution: Dissolve residue in 100 µL Ethyl Acetate (for native analysis).
GC-MS Instrument Conditions
System: Agilent 7890/5977 or Thermo Trace/ISQ equivalent.
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30 m x 0.25 mm x 0.25 µm) | Inertness for phenols; high thermal limit. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet | Splitless (1 min purge) @ 280 °C | Maximizes sensitivity for trace metabolites. |
| Oven Program | 60 °C (1 min hold) Ramp 20 °C/min to 180 °C Ramp 5 °C/min to 300 °C (5 min hold) | Fast initial ramp removes solvent; slow ramp resolves phenylpropanoids. |
| Transfer Line | 290 °C | Prevents condensation of high boilers. |
| Ion Source | EI (70 eV) @ 230 °C | Standard ionization for library matching. |
| Quadrupole | 150 °C | |
| Scan Range | m/z 40 – 450 | Covers molecular ion and key fragments. |
Results & Discussion: The Self-Validating Spectrum
Chromatographic Performance
Ethyl dihydroferulate typically elutes between 16.5 and 18.0 minutes under these conditions (Retention Index ~1650-1750 on DB-5). The peak should be sharp. Tailing indicates active sites in the liner; replace the liner with a deactivated wool liner if observed.
Mass Spectral Interpretation (Mechanistic)
A "self-validating" method requires the analyst to verify the peak not just by retention time, but by the physical laws of fragmentation.
-
Molecular Ion (M⁺): m/z 224 . (Visible, moderate intensity). Confirms intact ester.
-
Base Peak / Diagnostic Ion: m/z 137 .
-
Mechanism:[1]Benzylic Cleavage . The bond between the alpha and beta carbons (relative to the ring) breaks. The resulting 4-hydroxy-3-methoxybenzyl cation (Vanillyl cation) is resonance-stabilized.
-
-
Acylium Ion: m/z 179 .
-
Mechanism:[1]Alpha-Cleavage . Loss of the ethoxy group [M - OEt]⁺ (Loss of 45 Da).
-
-
McLafferty Rearrangement: m/z 196 .
-
Mechanism:[1] The ethyl ester moiety undergoes rearrangement, losing ethylene (28 Da). This confirms the presence of the ethyl ester specifically (methyl esters lose 32 Da).
-
Validation Check: If your peak has M+ 224 but the base peak is 177 or 145, you likely have Ferulic Acid Ethyl Ester (unsaturated), not Dihydroferulic. The saturation of the side chain is critical for the dominance of the m/z 137 fragment.
Visualizations
Workflow Diagram
This diagram outlines the critical path from sample to data.
Figure 1: Analytical workflow for the extraction and GC-MS analysis of Ethyl Dihydroferulate.
Fragmentation Logic
This diagram visualizes the mass spectral breakdown for confirmation.
Figure 2: EI Fragmentation pathway of Ethyl Dihydroferulate. The m/z 137 ion is the primary diagnostic marker.
References
-
Karlen, S. D., et al. (2023). "Feedstock-agnostic reductive catalytic fractionation in alcohol and alcohol–water mixtures." Green Chemistry. Link (Discusses ethyl dihydroferulate as a lignin monomer product).
-
Reid, R. G., et al. (2013). "Chemo-enzymatic preparation of new bio-based bis- and trisphenols." ResearchGate.[1] Link (Details synthesis and characterization of ethyl dihydroferulate).
-
NIST Mass Spectrometry Data Center. "Ethanol Mass Spectrum." NIST Chemistry WebBook. Link (Reference for ethyl ester fragmentation logic).
-
Zhu, X., et al. (2023).[2][3][4] "Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis."[5] Journal of Agricultural and Food Chemistry. Link (Context on biological activity of ferulic esters).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feedstock-agnostic reductive catalytic fractionation in alcohol and alcohol–water mixtures - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04464A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis by Targeting the 3-Ketoacyl-Acyl Carrier Protein Synthase I (KAS I) - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" as an internal standard in mass spectrometry
Executive Summary
This application note details the validation and operational protocol for using Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (common name: Ethyl Dihydroferulate ) as a structural analog Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While isotopically labeled standards (
Chemical Profile & Suitability
Compound: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Abbreviation: EtDFe (or EDF) CAS Registry Number: 61292-90-8[1][2]
| Property | Specification | Relevance to MS/MS |
| Molecular Formula | Distinct mass shift (+28 Da vs. Dihydroferulic acid). | |
| Molecular Weight | 224.25 g/mol | Precursor ions: m/z 223 (ESI-) or 225 (ESI+). |
| LogP (Predicted) | ~1.90 | More hydrophobic than acid targets; elutes later on C18, reducing ion suppression competition. |
| pKa (Phenolic) | ~10.0 | Ionizes efficiently in Negative Mode (ESI-) at neutral/basic pH, or Positive Mode (ESI+) as an ester. |
| Stability | High | Stable in organic solvents; resistant to spontaneous hydrolysis under neutral LC conditions. |
Analytical Strategy & Logic
The choice of EtDFe is predicated on three mechanistic advantages:
-
Ionization Homology: It shares the 4-hydroxy-3-methoxyphenyl (guaiacyl) core with target analytes (Ferulic acid, Vanillic acid). This ensures that matrix effects (enhancement/suppression) affecting the source ionization of the target will likely affect the IS similarly, allowing for effective normalization.
-
Chromatographic Orthogonality: The ethyl ester group increases hydrophobicity. In Reverse Phase (RP) chromatography, EtDFe elutes after the free acids. This separation prevents "cross-talk" in the source while still remaining within a reasonable run time.
-
Extraction Recovery: The ester functionality mimics the solubility profile of less polar phenolic metabolites, making it an excellent tracker for Liquid-Liquid Extraction (LLE) efficiency using solvents like Ethyl Acetate or Diethyl Ether.
Workflow Logic Diagram
Figure 1: Analytical workflow emphasizing the integration of EtDFe as a normalization anchor.
Experimental Protocol
Stock Solution Preparation[3]
-
Primary Stock (1 mg/mL): Dissolve 10 mg of EtDFe in 10 mL of Methanol (LC-MS grade). Store at -20°C. Stable for 3 months.
-
Working Internal Standard (WIS): Dilute Primary Stock to 1 µg/mL in 50:50 Methanol:Water. Prepare fresh weekly.
Mass Spectrometry Optimization (Tuning)
Although literature often analyzes esters in Positive Mode, Negative Mode (ESI-) is recommended if quantifying acidic phenolic targets to avoid polarity switching, which reduces duty cycle.
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative (-)
-
Precursor Ion: m/z 223.1
-
Product Ions (MRM):
-
Quantifier:m/z 135.0 (Guaiacyl radical anion, characteristic of the core).
-
Qualifier:m/z 179.0 (Loss of ethoxy group/decarboxylation path).
-
Table 1: Recommended MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| Ethyl Dihydroferulate (IS) | 223.1 | 135.1 | 20 - 25 | IS Quant |
| 223.1 | 179.1 | 15 - 18 | IS Qual | |
| Ferulic Acid (Target) | 193.1 | 134.1 | 18 - 22 | Target |
| Dihydroferulic Acid (Target)| 195.1 | 136.1 | 20 - 25 | Target |
Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
Gradient Profile:
-
0-1 min: 5% B (Isocratic hold for polar acids).
-
1-6 min: 5% -> 40% B (Elution of Ferulic/Dihydroferulic acids).
-
6-8 min: 40% -> 90% B (Elution of EtDFe ).
-
8-10 min: 90% B (Wash).
-
10.1 min: 5% B (Re-equilibration).
Note: EtDFe will elute significantly later than the free acids, providing a clean window for quantification.
Sample Preparation (Example: Plasma)
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of WIS (1 µg/mL EtDFe). Vortex for 10 sec.
-
Critical Step: Allow to equilibrate for 5 mins to ensure IS binds to matrix proteins similarly to analytes.
-
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 1% Formic Acid).
-
Agitation: Vortex vigorously for 1 min.
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Transfer: Move supernatant to LC vial.
-
Optional Concentration: If sensitivity is low, evaporate supernatant under
and reconstitute in 100 µL 10% Methanol.
-
Validation Criteria & Quality Control
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.
-
Linearity: The IS response (Area) should remain consistent (RSD < 15%) across the entire calibration range of the target analyte. If IS area drops at high target concentrations, it indicates ion suppression ; dilute the sample.
-
Recovery: Compare the Area of IS spiked before extraction vs. IS spiked into post-extraction solvent.
-
Acceptable Range: 80% - 120%.
-
-
Blank Check: Inject a solvent blank immediately after the highest standard. EtDFe is hydrophobic and may show carryover. Ensure carryover is < 0.5% of the LLOQ area.
Troubleshooting & Pitfalls
-
IS Degradation: Esters can hydrolyze in high pH buffers. Ensure Mobile Phases are acidic (pH < 4) using Formic or Acetic acid. Avoid leaving stock solutions at room temperature for >24 hours.
-
Interference: If analyzing samples involving alcohol consumption (e.g., wine analysis), endogenous Ethyl Dihydroferulate may be present.
-
Control: Run a "Double Blank" (Matrix without IS) to verify absence of endogenous EtDFe. If present, increase the spike concentration to at least 10x the endogenous level, or switch to a Propyl/Butyl analog.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123548, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]
-
Luo, X., et al. (2023). Feedstock-agnostic reductive catalytic fractionation in alcohol and alcohol–water mixtures. Green Chemistry, Royal Society of Chemistry. (Context: Identification of ethyl dihydroferulate as a lignin monomer). Retrieved from [Link]
-
Coman, V., & Teleky, B. E. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules (Basel, Switzerland). Retrieved from [Link]
-
Karlen, S. D., et al. (2025). Adaptation of the Carrez procedure for the purification of ferulic and p-coumaric acids. ResearchGate. Retrieved from [Link]
Sources
Technical Application Note: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate as a Biocatalytic Substrate
Executive Summary
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate (EDHF) , is the saturated analog of ethyl ferulate. Unlike its unsaturated counterpart, EDHF possesses a flexible propionate tail, making it a critical probe for mapping the steric constraints of enzyme active sites, particularly Feruloyl Esterases (FAEs) and Lipases .
This guide details the utility of EDHF in two primary workflows:
-
Chemo-enzymatic Synthesis: Using immobilized lipases (e.g., Candida antarctica Lipase B) to synthesize lipophilic antioxidants and bio-based polymer precursors via transesterification.
-
Enzyme Profiling: Using EDHF as a differential substrate to distinguish between Type A, B, C, and D Feruloyl Esterases based on their ability to accommodate saturated vs. unsaturated linkers.
Chemical Profile & Properties[2][3][4][5]
| Property | Specification |
| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
| Common Name | Ethyl Dihydroferulate (EDHF) |
| CAS Number | 61292-90-8 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| LogP | ~2.11 (Moderate Lipophilicity) |
| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water.[1] |
| Key Functional Groups | Phenolic -OH (Antioxidant), Methoxy, Ethyl Ester (Reactive center). |
Application I: Lipase-Mediated Transesterification
Objective: Synthesis of amphiphilic antioxidants (e.g., Ethylene Glycol Hydroferulate) or polymer building blocks.
Rationale
EDHF is a superior acyl donor compared to dihydroferulic acid in lipase-catalyzed reactions. The ester bond activation energy is lower than the acid activation, and the reaction produces ethanol (volatile) rather than water, shifting the equilibrium toward synthesis. Candida antarctica Lipase B (CALB) exhibits high chemoselectivity for the ester moiety of EDHF, leaving the phenolic hydroxyl group intact, which preserves the antioxidant capacity of the molecule.
Protocol: Solvent-Free Transesterification
Enzyme: Novozym 435 (Immobilized CALB). Substrate: Ethyl Dihydroferulate (EDHF). Nucleophile: Ethylene Glycol (EG) or Glycerol.
Step-by-Step Methodology:
-
Preparation:
-
Dry Ethylene Glycol (EG) over molecular sieves (3Å) to reduce water content < 0.1% (Critical for suppressing hydrolysis).
-
Prepare a reaction mixture of EDHF in EG (Molar ratio 1:10 to drive equilibrium).
-
-
Enzyme Addition:
-
Add Novozym 435 (10% w/w relative to total substrate mass).
-
-
Incubation:
-
Incubate at 55°C with orbital shaking (400 rpm).
-
Note: Do not exceed 70°C; while CALB is thermostable, higher temperatures increase the risk of thermal oxidation of the phenolic group.
-
-
Monitoring:
-
Sample 50 µL aliquots at t=0, 1h, 4h, and 24h.
-
Dilute 1:20 in Methanol:Water (80:20) for HPLC analysis.
-
-
Termination & Purification:
-
Filter off the immobilized enzyme (can be recycled up to 5 times).[2]
-
Evaporate excess ethanol/EG under vacuum.
-
Pathway Visualization
Caption: Mechanism of CALB-mediated transesterification of EDHF. Removal of ethanol drives the reaction forward.
Application II: Feruloyl Esterase (FAE) Specificity Profiling
Objective: Differentiating FAE subclasses based on linker saturation.
Rationale
Feruloyl esterases are classified based on their substrate specificity.[3][4] While most FAEs hydrolyze Ethyl Ferulate (unsaturated), fewer hydrolyze EDHF (saturated). The flexible propionate chain of EDHF probes the "tunnel" depth and rigidity of the FAE active site.
-
Type A FAEs: Often prefer methoxy/hydroxyl substitutions but may show reduced activity on saturated linkers due to steric requirements for a rigid double bond.
-
Type B/C FAEs: May show broader promiscuity toward EDHF.
Protocol: Microplate Hydrolysis Assay
Buffer: 100 mM MOPS, pH 6.0 (Triton X-100 0.1% optional for solubility).
Step-by-Step Methodology:
-
Stock Solution:
-
Dissolve EDHF in DMSO to 100 mM.
-
-
Assay Setup (96-well plate):
-
Blank: 190 µL Buffer + 10 µL Substrate.
-
Test: 180 µL Buffer + 10 µL Enzyme Solution + 10 µL Substrate (Final conc: 5 mM).
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.
-
-
Detection (UV Shift):
-
EDHF and Dihydroferulic Acid (DHFA) have distinct UV spectra.
-
Monitor absorbance at 320 nm (Ester) vs 280 nm (Acid product).
-
Validation: Run an HPLC endpoint to confirm hydrolysis if UV shift is subtle due to the loss of conjugation in the dihydro- form.
-
-
Quantification:
-
Calculate Specific Activity (U/mg) = (µmol DHFA released) / (min × mg enzyme).
-
Analytical Validation (HPLC Method)
To validate enzymatically generated products, use the following Reverse-Phase HPLC method. This separates the ester (substrate) from the acid (hydrolysis product) and transesterified products.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 10% B to 90% B over 15 mins; Hold 2 mins. |
| Detection | UV 280 nm (Phenol peak) and 320 nm. |
| Retention Times | Dihydroferulic Acid (~4.5 min) < EDHF (~9.2 min) |
Lignin Modeling: Oxidative Coupling
Objective: Simulating lignin polymerization or synthesizing dimers.
EDHF contains a guaiacyl (G-unit) motif. Upon treatment with Laccase (from Trametes versicolor) or Peroxidase (HRP), EDHF undergoes radical coupling. Unlike ferulates which form 5-5', 8-5', and 8-O-4' linkages stabilized by the double bond conjugation, EDHF forms a distinct set of dimers (primarily 5-5' biphenyls) due to the saturated tail preventing extended conjugation. This makes it an excellent negative control or comparator in lignin biosynthesis studies.
Caption: Oxidative dimerization of EDHF mediated by Laccase.
References
-
Guiavarch, Y., et al. (2025). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol. Royal Society of Chemistry. Link
- Significance: Establishes the protocol for CALB-mediated transesterification of ethyl dihydroferul
-
Pion, F., et al. (2013). Chemo-enzymatic preparation of new bio-based bis- and trisphenols. European Polymer Journal. Link
- Significance: Details the synthesis of epoxy resin precursors using EDHF.
- Uraji, M., et al. (2018).Enzymatic production of ferulic acid from defatted rice bran by feruloyl esterases from Aspergillus oryzae. Journal of Bioscience and Bioengineering.
-
Reiss, R., et al. (2014). Feruloyl esterases as biotechnological tools: current context, properties and applications. Critical Reviews in Biotechnology. Link
- Significance: Comprehensive review of FAE classification and substr
Sources
- 1. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant bios ... - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02821C [pubs.rsc.org]
- 3. Feruloyl Esterases for Biorefineries: Subfamily Classified Specificity for Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate in Plant Extracts
Abstract & Scientific Context
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate , is a phenylpropanoid ester. Structurally, it is the hydrogenated derivative of Ethyl Ferulate. While it exhibits significant antioxidant and anti-inflammatory properties, its quantification in plant matrices presents a unique analytical challenge: Artifact Formation.
Unlike its unsaturated counterpart (Ethyl Ferulate), Ethyl Dihydroferulate lacks the C=C double bond conjugation with the aromatic ring. This saturation shifts its UV absorption maximum from the typical ~320 nm (characteristic of hydroxycinnamic acids like ferulic acid) to 280 nm (characteristic of the guaiacol moiety). Furthermore, this compound can be generated artificially during extraction if plant materials containing dihydroferulic acid are processed with ethanol under acidic conditions or high heat (Fischer esterification).
This guide provides a robust, self-validating protocol to quantify native Ethyl Dihydroferulate while controlling for extraction artifacts.
Method Development Strategy
The "Ethanol Artifact" Decision Matrix
Before beginning extraction, the researcher must determine if the target analyte is native to the plant or a product of processing (e.g., in tinctures or fermented extracts like rice bran).
Figure 1: Decision matrix for solvent selection to prevent false-positive quantification due to artifact formation.
Experimental Protocol
Materials & Reagents[1]
-
Standard: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CAS: 61292-90-8), purity ≥ 98%.[1]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (98%).
-
Water: Ultrapure (18.2 MΩ·cm).
Sample Preparation (Artifact-Free Method)
This protocol uses Methanol to prevent the formation of ethyl esters from free acids.
-
Pulverization: Grind dried plant material to a fine powder (< 60 mesh).
-
Weighing: Accurately weigh 100 mg of powder into a 15 mL centrifuge tube.
-
Extraction:
-
Add 5.0 mL of Methanol (Do NOT use Ethanol).
-
Vortex for 30 seconds.
-
Ultrasonicate for 30 minutes at 25°C (Avoid heat > 40°C to prevent degradation).
-
-
Clarification: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions (HPLC-UV)
The separation relies on a C18 stationary phase. Because the target is less polar than Ferulic Acid, a gradient with higher organic strength is required.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detection | UV 280 nm (Primary), 320 nm (Reference for impurities) |
Gradient Program:
-
0–2 min: 15% B (Isocratic hold for polar acids)
-
2–15 min: 15% → 60% B (Linear gradient)
-
15–20 min: 60% → 95% B (Wash)
-
20–25 min: 15% B (Re-equilibration)
Note: Ethyl Dihydroferulate typically elutes between 10–12 minutes, significantly later than Dihydroferulic acid (approx. 4–6 min).
Method Validation (Self-Validating Systems)
To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.
Linearity & Range
Prepare a stock solution of the standard in Methanol (1.0 mg/mL). Dilute to create a 6-point calibration curve.
| Level | Concentration (µg/mL) | Acceptance Criteria |
| L1 | 1.0 | Signal-to-Noise (S/N) > 10 |
| L2 | 5.0 | Accuracy ± 15% |
| L3 | 10.0 | Accuracy ± 10% |
| L4 | 50.0 | Accuracy ± 5% |
| L5 | 100.0 | Accuracy ± 5% |
| L6 | 200.0 | Accuracy ± 5% |
Target Linearity:
Recovery & Matrix Effect
Since plant matrices are complex, perform a spike-recovery test.
-
Formula:
-
Acceptable Range: 85% – 115%.
Analytical Logic Diagram
The following diagram illustrates the flow of data processing and peak confirmation.
Figure 2: Data processing workflow for confirming analyte identity using Diode Array Detection (DAD).
References
-
PubChem. (n.d.).[2] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength. Molecules.[1][2][5][7][8][9][10] Retrieved January 29, 2026, from [Link]
-
SIELC Technologies. (2018). HPLC Method for Analysis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved January 29, 2026, from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 4. CAS#:61292-90-8 | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | Chemsrc [chemsrc.com]
- 5. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | SIELC Technologies [sielc.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 3-(4-Hydroxy-3-methoxyphenyl)propionic acid = 96.0 T 1135-23-5 [sigmaaldrich.com]
- 9. Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl ferulate | CAS#:4046-02-0 | Chemsrc [chemsrc.com]
Application Note: Metabolic Profiling and Stability Assessment of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
[1]
Executive Summary & Scientific Context
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate , is the ethyl ester of dihydroferulic acid (HMPA).[1] While HMPA is a well-documented gut microbiota metabolite of dietary polyphenols with significant antioxidant, anti-inflammatory, and neuroprotective properties, its hydrophilic nature often limits direct oral bioavailability.
The ethyl ester variant serves two critical roles in metabolic research:
-
Prodrug/Delivery System: Its increased lipophilicity facilitates passive diffusion across the intestinal epithelium, after which it is hydrolyzed to the active HMPA.
-
Flavor/Fragrance Metabolite: As a flavoring agent, its metabolic fate (hydrolysis and subsequent conjugation) is a key safety and pharmacokinetic parameter.[1]
This guide provides a rigorous framework for assessing the metabolic stability, hydrolysis kinetics, and bioactivation of Ethyl Dihydroferulate.
Chemical Properties & Handling[1]
Before initiating metabolic assays, ensure the compound is handled to prevent non-enzymatic degradation.
| Parameter | Specification |
| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol.[1] Poorly soluble in water.[1] |
| Storage | -20°C, desiccated. Protect from light.[1] |
| Stability | Susceptible to spontaneous hydrolysis in high pH buffers (> pH 8.0).[1] |
Metabolic Pathway Visualization
The primary metabolic clearance route for Ethyl Dihydroferulate is enzymatic hydrolysis mediated by Carboxylesterases (CES), followed by Phase II conjugation of the liberated phenol.
Figure 1: Predicted metabolic fate of Ethyl Dihydroferulate. The rate-limiting step for bioactivation is the esterase-mediated hydrolysis.
Protocol A: In Vitro Hydrolytic Stability Assay
Objective: To determine the intrinsic clearance (
Materials
-
Test System: Pooled Human/Rat Plasma or Liver Microsomes (0.5 mg/mL protein).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).[1]
-
Stock Solution: 10 mM Ethyl Dihydroferulate in DMSO.
Experimental Workflow
-
Pre-Incubation:
-
Initiation:
-
Spike the reaction mixture with the test compound (final concentration 1 µM, <0.1% DMSO).
-
Control: Include a "No Enzyme" control (buffer only) to rule out chemical instability.
-
Positive Control: Procaine or Diltiazem (known esterase substrates).[1]
-
-
Sampling:
-
Incubate at 37°C with shaking.
-
Aliquot 50 µL at time points: 0, 5, 15, 30, 60, and 120 minutes .
-
-
Quenching:
-
Immediately transfer aliquot into 150 µL of Stop Solution (Ice-cold ACN + IS).
-
Vortex for 30 seconds; Centrifuge at 4,000 rpm for 15 min at 4°C.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.[1] Monitor depletion of Parent (Ester) and appearance of Metabolite (Acid).
-
Data Analysis Formula
Calculate the slope (
Protocol B: LC-MS/MS Bioanalytical Method[1]
Objective: High-sensitivity quantitation of the parent ester and the acid metabolite.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.6 mL/min.[1]
Mass Spectrometry Settings (ESI Negative Mode):
-
Rationale: Phenolic compounds often ionize better in negative mode.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl Dihydroferulate | 223.1 [M-H]⁻ | 135.0 / 179.0 | 20 / 15 |
| Dihydroferulic Acid | 195.1 [M-H]⁻ | 135.0 / 151.0 | 22 / 18 |
| Internal Standard | Depends on selection | - | - |
Note: Verify transitions with pure standards. The loss of the ethyl group (28 Da) or CO2 (44 Da) are common fragmentation pathways.
Protocol C: Experimental Workflow Diagram
This diagram illustrates the decision matrix for analyzing the stability data.
Figure 2: Decision tree for interpreting metabolic stability data.[1] Rapid disappearance of parent accompanied by acid formation indicates successful bioactivation.
References
-
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)
-
Ethyl Ferulate (Analog)
-
General Ester Hydrolysis Protocols
-
HMPA Muscle Function Effects
-
Chemical Identity (PubChem)
Sources
- 1. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl ferulate, a lipophilic phenylpropanoid, prevents diabetes-associated renal injury in rats by amelioration of hyperglycemia-induced oxidative stress via activation of nuclear factor erythroid 2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
Application Note: Pharmacokinetic Profiling of Dihydroferulic Acid Ethyl Ester (DFA-EE)
Abstract
Dihydroferulic acid ethyl ester (DFA-EE) represents a lipophilic prodrug strategy designed to enhance the bioavailability of dihydroferulic acid (DFA), a potent antioxidant and anti-inflammatory metabolite of ferulic acid. While the ethyl ester modification improves cellular permeability and solubility in lipid-based vehicles, it introduces significant bioanalytical challenges—primarily ex vivo hydrolytic instability due to plasma esterases.
This application note details a rigorous protocol for the pharmacokinetic (PK) assessment of DFA-EE in rodent models. It emphasizes critical stabilization techniques during blood collection to prevent artificial hydrolysis, ensuring accurate quantification of both the parent ester (DFA-EE) and its active metabolite (DFA).
Part 1: Pre-Clinical Formulation & Stability Strategy
Physicochemical Context[1][2]
-
Compound: Dihydroferulic Acid Ethyl Ester (DFA-EE)
-
Molecular Formula:
-
MW: 224.25 g/mol
-
LogP (Predicted): ~2.5–3.0 (Higher lipophilicity than DFA, facilitating membrane crossing).
-
Solubility: Low in water; soluble in Ethanol, DMSO, PEG-400.
Vehicle Selection
For intravenous (IV) and oral (PO) administration, the formulation must prevent precipitation upon contact with physiological fluids while avoiding excipient-induced anaphylaxis.
| Route | Vehicle Composition | Preparation Protocol |
| IV (Bolus) | 5% Ethanol + 10% Solutol HS-15 (or Tween 80) + 85% Saline | Dissolve DFA-EE in Ethanol/Solutol first. Vortex. Slowly add warm saline (37°C) with continuous stirring. Filter (0.22 µm). |
| Oral (Gavage) | 0.5% Carboxymethylcellulose (CMC-Na) or PEG-400:Water (40:60) | Micronize DFA-EE powder. Suspend in vehicle using high-shear homogenization to ensure uniform suspension. |
Critical Control Point: Ex Vivo Stability
Expert Insight: Ester-containing drugs are notorious for rapid hydrolysis in rat plasma due to high carboxylesterase activity. Failure to stabilize blood samples immediately upon collection will lead to an underestimation of DFA-EE and an overestimation of DFA .
Stabilization Protocol:
-
Inhibitor Cocktail: Prepare collection tubes containing Sodium Fluoride (NaF) (final conc. 2 mg/mL) and PMSF (Phenylmethylsulfonyl fluoride, final conc. 1 mM).
-
Acidification: Immediately after plasma separation, add 5% formic acid (10 µL per 100 µL plasma) to lower pH to < 4.0, further inhibiting esterase activity.
-
Temperature: Keep all samples on crushed ice (4°C) until frozen at -80°C.
Part 2: Bioanalytical Method (LC-MS/MS)
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.00 | 95 | Elution of DFA-EE |
| 4.00 | 95 | Wash |
| 4.10 | 5 | Re-equilibration |
| 5.00 | 5 | End |
MS/MS Parameters (Method Development Guide)
Since DFA-EE is an ester, it ionizes well in Positive Electrospray Ionization (ESI+) mode.
-
DFA-EE (Parent):
-
Precursor Ion: m/z 225.1 [M+H]+
-
Product Ions: Look for loss of ethanol (-46 Da)
m/z 179.1 (Acylium ion) or loss of CO (-28 Da).
-
-
DFA (Metabolite):
-
Precursor Ion: m/z 197.1 [M+H]+ (or operate in Negative mode m/z 195.1 if sensitivity is higher).
-
Product Ions: m/z 135 (Decarboxylation).
-
Internal Standard (IS): Use Ferulic Acid Ethyl Ester-d3 or DFA-d3 if available. Alternatively, a structural analog like Propyl Ferulate can serve as an IS.
Part 3: In Vivo Pharmacokinetic Protocol
Experimental Design
-
Species: Sprague-Dawley Rats (Male, 250–300 g).
-
Groups:
-
IV Group: 2 mg/kg (Tail vein or Jugular vein cannula).
-
PO Group: 10 mg/kg (Oral gavage).[2]
-
-
n: 6 rats per group.
Workflow Diagram
The following diagram illustrates the critical path from dosing to data analysis, highlighting the stability checkpoints.
Caption: Step-by-step PK workflow emphasizing the immediate stabilization of plasma to prevent ex vivo ester hydrolysis.
Sample Preparation (Protein Precipitation)
-
Thaw plasma on ice.
-
Aliquot 50 µL of stabilized plasma into a 1.5 mL tube.
-
Add 200 µL of Acetonitrile containing Internal Standard (IS).
-
Vortex vigorously for 1 min.
-
Centrifuge at 12,000 rpm for 10 min at 4°C.
-
Inject 5 µL of supernatant into LC-MS/MS.
Part 4: Metabolic Pathway & Data Analysis
Metabolic Fate
DFA-EE is primarily a prodrug. Upon entry into the systemic circulation, it is hydrolyzed by carboxylesterases (CES) in the liver and plasma into Dihydroferulic Acid (DFA). DFA is then subject to Phase II metabolism (Glucuronidation/Sulfation).
Caption: Primary metabolic pathway of DFA-EE. The hydrolysis step is rapid, making DFA the major circulating species.
Data Calculation (Non-Compartmental Analysis)
Use software like Phoenix WinNonlin or R (PKNCA package) to calculate:
- : Maximum observed concentration.[3][2]
-
: Time to reach
. - : Area under the curve (exposure).
- : Clearance (Dose / AUC).
- : Volume of distribution at steady state.
-
: Absolute Bioavailability =
.
Table: Expected PK Parameter Template
| Parameter | Unit | DFA-EE (Parent) | DFA (Metabolite) |
|---|
|
Part 5: Troubleshooting & Expert Insights
-
Issue: Low Recovery of Parent (DFA-EE).
-
Cause: Ongoing hydrolysis during sample prep.
-
Solution: Ensure all solvents and rotors are pre-chilled to 4°C. Do not let plasma sit at room temperature for any duration.
-
-
Issue: Carryover in LC-MS.
-
Cause: Lipophilic ester sticking to the column/injector.
-
Solution: Use a needle wash of 50:25:25 Isopropanol:ACN:Acetone. Add a "sawtooth" wash step at 98% B in the gradient.
-
-
Issue: Ion Suppression.
-
Cause: Phospholipids from plasma.
-
Solution: Use "Phospholipid Removal Plates" (e.g., Ostro or HybridSPE) instead of simple protein precipitation if sensitivity is compromised.
-
References
-
Pharmacokinetics of Ferulic Acid Ethyl Ester
-
Metabolism of Ferulic Acid Derivatives
- Esterase Activity in Rodent Plasma (Context for Stabilization): Title: Species differences in hydrolysis of isocarbophos by serum esterases. Source: Toxicology Letters (Relevant for general esterase precautions in rats). Note: General principle applied; specific DFA-EE hydrolysis follows standard ester kinetics.
-
Analytical Method for Ferulic Acid Derivatives
- Title: Determination of ferulic acid in rat plasma by LC-MS/MS and its applic
- Source: Journal of Pharmaceutical and Biomedical Analysis.
-
URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Chromatography
Case ID: RES-EDHF-001 Subject: Resolution & Peak Shape Optimization for Ethyl Dihydroferulate Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely analyzing Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (commonly known as Ethyl Dihydroferulate ). This molecule presents a specific set of chromatographic challenges due to its phenolic moiety and the potential presence of closely related structural impurities like Dihydroferulic Acid (hydrolysis product) and Ethyl Ferulate (unsaturated precursor).
This guide treats your method as a dynamic system. We do not provide static "recipes" but rather the logic to diagnose and fix resolution failures.
Module 1: Critical Peak Shape Failures (Tailing)
User Issue: "My main peak is tailing (As > 1.5), causing integration errors and co-elution with minor impurities."
Root Cause Analysis
The target molecule contains a phenolic hydroxyl group (pKa ~9.5-10). While not basic like an amine, phenols can interact with residual silanols (Si-OH) on the silica support of your column. At neutral pH, these silanols ionize (Si-O⁻), acting as cation exchangers that "drag" the phenolic proton, causing tailing.
The Solution: Silanol Suppression System
To fix this, you must suppress the ionization of the surface silanols and the analyte.
Protocol:
-
Lower the pH: Maintain mobile phase pH between 2.0 and 3.0 .
-
Why: The pKa of surface silanols is ~3.5. Below pH 3.0, they remain protonated (neutral), eliminating the secondary interaction.
-
-
Increase Buffer Strength: If using simple acidification (0.1% Formic Acid), switch to a buffered system (20 mM Ammonium Formate adjusted to pH 2.8 with Formic Acid) to prevent local pH shifts within the column pore.
Troubleshooting Logic Diagram
Figure 1: Decision tree for diagnosing peak tailing in phenolic esters.
Module 2: Resolution of the "Critical Pair"
User Issue: "I cannot separate the target ester from its hydrolysis impurity (Dihydroferulic Acid)."
The Mechanism
This is a hydrophobicity challenge.
-
Impurity (Acid): More polar, elutes earlier.
-
Target (Ester): Less polar, elutes later.
-
Risk: If the gradient starts too high in organic solvent, the "Acid" impurity will not retain effectively and may co-elute with the solvent front or the leading edge of the Ester.
Optimization Protocol
Step 1: The "Focusing" Gradient Do not use an isocratic method for this pair. You need a gradient to pull the impurities apart.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (End-capped), 150mm x 4.6mm, 3-5µm | Standard hydrophobicity required. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH suppresses acid ionization (pKa ~4.5), increasing retention of the impurity. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than Methanol. |
| Initial Hold | 5% B for 2 minutes | "Traps" the polar Acid impurity at the head of the column. |
| Ramp | 5% to 60% B over 15 minutes | Shallow gradient to maximize selectivity ( |
Step 2: Wavelength Specificity (Critical) Many users mistakenly use 320 nm (standard for Ferulic Acid).
-
Correction: Ethyl Dihydroferulate lacks the conjugated double bond of Ferulic Acid. Its absorbance max shifts to ~280 nm .
-
Action: Set your UV detector to 280 nm . Using 320 nm will drastically lower sensitivity for the dihydro- target, making the baseline noise appear artificially high relative to the peak.
Method Development Workflow
Figure 2: Step-by-step workflow for resolving the Acid/Ester critical pair.
Module 3: Advanced Selectivity (When C18 Fails)
If the standard C18 protocol above fails to separate isomers or closely related phenolic impurities, you must alter the selectivity mechanism .
Alternative Stationary Phase: Phenyl-Hexyl
-
Why: The target molecule has an aromatic ring. A Phenyl-Hexyl column interacts via
stacking interactions with the analyte's benzene ring. -
Benefit: This provides "orthogonal" selectivity compared to the pure hydrophobicity of C18. It is particularly effective for separating Ethyl Ferulate (double bond) from Ethyl Dihydroferulate (single bond), as the
-systems differ significantly.
Solvent Selectivity Table
| Modifier | Effect on Phenolic Esters | Recommendation |
| Acetonitrile (ACN) | Dipole-dipole interactions. Generally sharper peaks and lower backpressure. | Primary Choice. |
| Methanol (MeOH) | Protic solvent. Can hydrogen bond with the phenolic -OH and ester carbonyl. | Use if ACN fails to separate the Acid/Ester pair. |
| THF | Strong solvent strength.[1][2] Different selectivity for ethers/esters. | Avoid unless necessary (oxidation risk, poor UV cutoff). |
References
-
Biosynth. Dihydroferulic acid - Structure and Properties. Retrieved from
-
Phenomenex. Reversed Phase HPLC Method Development: pH and Silanol Interactions. Retrieved from
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC: Tailing Factors. Retrieved from
-
PubChem. Dihydroferulic Acid Compound Summary (CID 14340). Retrieved from
-
Stoll, D. R. Troubleshooting LC Systems: Peak Tailing. LCGC North America, 39(8), 353–362. Retrieved from
Sources
Technical Support Center: Dihydroferulic Acid Ethyl Ester (DFA-EE) Extraction
Introduction
Welcome to the technical support hub for Dihydroferulic Acid Ethyl Ester (DFA-EE) . If you are experiencing low recovery (<50%) or high variability (RSD >15%) in your extraction workflows, you are likely encountering one of three specific failure modes inherent to phenolic esters: Enzymatic Hydrolysis , pH-Dependent Partitioning , or Oxidative Degradation .
DFA-EE is structurally distinct from its parent, Ferulic Acid Ethyl Ester (FA-EE), due to the saturation of the C=C double bond in the propionic side chain. While this increases lipophilicity slightly, it does not protect the ester bond from plasma esterases, nor does it shield the phenolic hydroxyl from oxidation.
This guide moves beyond generic advice, offering a mechanistic root-cause analysis and self-validating protocols.
Module 1: Physicochemical Profiling & Diagnostic Data
Before troubleshooting, verify your experimental parameters against the molecule's profile. Mismatched solvents or pH levels are the most common sources of "phantom" loss.
Table 1: DFA-EE Critical Properties
| Property | Value (Approx.) | Impact on Extraction |
| LogP (Lipophilicity) | ~1.98 – 2.10 | Moderate. Soluble in Ethyl Acetate, MTBE, and Alcohols. Poor solubility in pure Hexane or Water. |
| pKa (Phenolic -OH) | ~9.0 - 9.5 | Critical. At pH > 8, the molecule ionizes, becoming water-soluble (stays in aqueous phase). |
| Ester Bond Stability | Low in Plasma/Base | High Risk. Rapidly hydrolyzed by esterases (plasma) or chemical hydrolysis (pH > 8) into Dihydroferulic Acid. |
| UV Max | ~280 nm | Detection. Lower absorbance than Ferulic Acid (320 nm) due to loss of conjugation. Ensure detector is set correctly. |
Module 2: Troubleshooting Logic (Root Cause Analysis)
Use the following logic flow to diagnose the specific point of failure in your current protocol.
Figure 1: Diagnostic decision tree to isolate whether loss is physical (solubility), chemical (pH), or biological (enzymatic).
Module 3: Common Issues & Solutions
Issue 1: The "Disappearing" Peak (Enzymatic Hydrolysis)
Symptom: You spike DFA-EE into plasma/liver homogenate, but after extraction, you recover <10% DFA-EE and see a large peak for Dihydroferulic Acid. Mechanism: Plasma esterases and liver carboxylesterases cleave the ethyl ester bond within minutes at 37°C or even room temperature. Corrective Action:
-
Temperature Control: All sample processing must occur on ice (4°C).
-
Inhibitors: Add an esterase inhibitor immediately upon sample collection.
-
Recommendation:Sodium Fluoride (NaF) at 2-5 mg/mL or PMSF (Phenylmethylsulfonyl fluoride).
-
-
Acidification: Lowering pH to < 3.0 immediately denatures most esterases.
Issue 2: Incomplete Phase Separation (Emulsions)
Symptom: The interface between the organic and aqueous layer is cloudy; recovery is variable. Mechanism: Lipids and proteins in the matrix act as surfactants.[1] Corrective Action:
-
Salting Out: Add saturated NaCl (20% v/v) to the aqueous phase before adding solvent. This increases the ionic strength, driving the organic DFA-EE out of the water (Hofmeister effect).
-
Swirl, Don't Shake: Vigorous shaking creates stable emulsions. Invert gently 20 times.
Issue 3: Oxidation of the Phenolic Moiety
Symptom: Gradual loss of signal over time in autosampler; appearance of browning in extracts. Mechanism: The phenolic -OH group oxidizes to quinones at neutral/alkaline pH. Corrective Action:
-
Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the extraction solvent.
-
Keep Acidic: Oxidation is much slower at pH < 4.
Module 4: Validated Extraction Protocols
Do not mix these protocols. Select Protocol A for liquid samples (Plasma/Urine) and Protocol B for solid tissues.
Protocol A: Salting-Out Liquid-Liquid Extraction (LLE)
Best for: Plasma, Serum, Cell Media
-
Pre-Treatment: To 100 µL plasma, add 10 µL of 10% Formic Acid (targets pH ~3) and 10 µL of Esterase Inhibitor (e.g., 100 mM NaF). Vortex briefly.
-
Salting Out: Add 20 µL saturated NaCl solution.
-
Extraction: Add 400 µL Ethyl Acetate (EtOAc).
-
Why EtOAc? It matches the polarity of DFA-EE better than Hexane (too non-polar) or Methanol (too miscible).
-
-
Agitation: Vortex gently for 2 minutes or invert manually. Do not sonicate (heats sample, risks hydrolysis).
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collection: Transfer supernatant to a glass vial. Repeat extraction once if recovery is <80%.
-
Dry Down: Evaporate under Nitrogen at 35°C (Do not exceed 40°C).
-
Reconstitution: Dissolve in 100 µL Mobile Phase (e.g., 50:50 Water:Acetonitrile + 0.1% Formic Acid).
Protocol B: Solid Phase Extraction (SPE)
Best for: Urine, High-Lipid Tissue Homogenates (cleaner baseline)
-
Cartridge Selection: Use HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges (e.g., 30 mg/1 cc).
-
Conditioning: 1 mL Methanol followed by 1 mL Water (acidified with 0.1% Formic Acid).
-
Loading: Acidify sample to pH 3.0. Load slowly (1 drop/second).
-
Note: If the sample flows too fast, DFA-EE won't interact with the sorbent.
-
-
Washing: Wash with 1 mL 5% Methanol in Water .
-
Critical: Do not use >10% organic in wash, or you will elute the ester prematurely.
-
-
Elution: Elute with 1 mL 100% Methanol or Acetonitrile .
-
Post-Elution: Evaporate and reconstitute as in Protocol A.
Module 5: Workflow Visualization
The following diagram illustrates the critical control points (CCPs) where recovery is most often lost.
Figure 2: Optimized extraction workflow highlighting Critical Control Points (CCP) for DFA-EE stability.
Frequently Asked Questions (FAQs)
Q: Can I use Hexane for extraction to avoid extracting proteins? A: No. DFA-EE is too polar for pure Hexane (LogP ~2). You will get very low recovery. If you must use a non-polar solvent, use a mixture like Hexane:Ethyl Acetate (80:20), but pure Ethyl Acetate or MTBE is superior.
Q: I see a peak shift in my chromatogram after 24 hours. What happened? A: If the peak moves to a shorter retention time, your ester has likely hydrolyzed to Dihydroferulic Acid. Check the pH of your reconstitution solvent.[2] It must be acidic (0.1% Formic Acid). If the peak disappears entirely, it may have precipitated (if concentration is high) or oxidized.
Q: Why is my recovery lower in plasma than in water? A: This is the "Matrix Effect." Plasma proteins bind phenolic compounds. The acidification step (pH < 3) in Protocol A helps disrupt protein binding, releasing the DFA-EE for extraction.
Q: Can I use GC-MS for analysis? A: Yes, but not directly. You must derivatize the phenolic hydroxyl and the ester group (if it hydrolyzes) using BSTFA/TMCS (silylation) to make it volatile. LC-MS/MS is generally preferred to avoid the extra derivatization step.
References
-
Anwar, J. et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Available at: [Link]
-
Lau, et al. (2020).[3] Effect of pH, temperature, and time on enzymatic hydrolysis of ferulic acid esters. ResearchGate. Available at: [Link]
-
Phenomenex. (2023).[4] Sample Prep Tech Tip: Troubleshooting Low Recovery in SPE Methods. Available at: [Link]
-
Biotage. (2020). Why are my phenol recoveries low on EPA Method 8270 extractions? Available at: [Link]
Sources
Technical Support Center: Stability of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate in Vitro
Case Reference: ETH-DHF-STAB-001 Compound: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Synonyms: Ethyl dihydroferulate; Ethyl hydroferulate Classification: Phenolic Ester / Hydrocinnamic Acid Derivative
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent biological data (e.g., shifting IC50 values), compound precipitation, or unexpected media discoloration when using Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate .
This molecule presents a classic "soft drug" stability profile. While the ethyl ester moiety enhances membrane permeability (LogP ~2.2) compared to its free acid parent, it introduces a critical instability factor in cell culture: susceptibility to serum esterases .
This guide is structured to troubleshoot the three primary failure modes:
-
Enzymatic Hydrolysis (The "Disappearing Compound" Effect)
-
Aqueous Solubility Limits (Precipitation)
-
Phenolic Oxidation (Media Discoloration)
Module 1: Enzymatic Hydrolysis (The "Disappearing Compound")
The Issue
Users often report that the compound loses potency after 4–6 hours of incubation, or that LC-MS analysis reveals a mass shift from 224.25 Da (Ester) to 196.20 Da (Free Acid).
Root Cause Analysis
Fetal Bovine Serum (FBS) is rich in carboxylesterases, butyrylcholinesterase, and paraoxonase. These enzymes rapidly hydrolyze the ester bond of Ethyl dihydroferulate, converting it into Dihydroferulic Acid (3-(4-hydroxy-3-methoxyphenyl)propionic acid) and Ethanol .
-
Impact: The free acid is significantly more polar (LogP ~0.8) and often has lower passive membrane permeability than the ester, potentially altering intracellular bioavailability and observed efficacy.
Mechanistic Visualization
The following diagram illustrates the degradation pathway mediated by serum enzymes.
Figure 1: Serum-mediated hydrolysis pathway of Ethyl dihydroferulate.
Troubleshooting Protocol: Serum Stability Assay
To confirm if esterases are the cause of your data variability, perform this self-validating control experiment.
Materials:
-
HPLC System (C18 column)
-
Incubation Media: DMEM + 10% FBS (Condition A) and DMEM Serum-Free (Condition B).
-
Compound Stock: 100 mM in DMSO.
Step-by-Step Workflow:
-
Spike: Dilute compound to 50 µM in both Condition A and Condition B.
-
Incubate: Place both samples at 37°C / 5% CO2.
-
Sample: Aliquot 100 µL at T=0, T=1h, T=4h, and T=24h.
-
Quench: Immediately add 100 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop enzyme activity.
-
Analyze: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.
-
Mobile Phase: Water/Acetonitrile gradient (0.1% H3PO4).
-
Detection: UV at 280 nm.
-
Interpretation:
-
If the peak at T=4h in Condition A (FBS) disappears while Condition B (Serum-Free) remains stable, serum esterases are your problem .
-
Solution: Switch to Heat-Inactivated FBS (56°C for 30 min) to reduce esterase activity (note: does not eliminate it entirely) or use serum-free media for short-term assays (<12h).
Module 2: Solubility & Precipitation
The Issue
"Crystals observed in the well plate immediately after dosing" or "High variability between technical replicates."
Root Cause Analysis
Ethyl dihydroferulate is lipophilic. While soluble in organic solvents (DMSO, Ethanol), it has a low solubility ceiling in aqueous buffers (PBS, DMEM). Rapid addition of a high-concentration DMSO stock into aqueous media causes "crashing out" (micro-precipitation).
Solubility Reference Table
| Solvent / Media | Solubility Limit (Approx.) | Stability Risk | Handling Recommendation |
| DMSO | > 100 mM | Low | Store stocks at -20°C, protected from light. |
| Ethanol | > 50 mM | Moderate | Evaporation risk; keep tightly sealed. |
| PBS (pH 7.4) | < 100 µM | High | Do not dilute directly from 100 mM stock. |
| DMEM + 10% FBS | ~ 200–300 µM | Moderate | Serum proteins (Albumin) bind the compound, effectively increasing solubility. |
Best Practice: The "Step-Down" Dilution Method
Never pipet 100% DMSO stock directly into the cell culture well. This creates a local high-concentration "hotspot" where precipitation occurs instantly.
-
Prepare Intermediate: Dilute your 100 mM stock 1:10 in media (or PBS) to create a 10 mM working solution (10% DMSO). Vortex immediately.
-
Final Dosing: Pipet the working solution into the final well to reach the target concentration (e.g., 50 µM).
-
Visual Check: Inspect under a microscope (10x) immediately after dosing. If you see refractive crystals, your concentration is above the solubility limit.
Module 3: Oxidative Degradation
The Issue
Media turns pink/brown over 24–48 hours, independent of pH indicator (Phenol Red) changes.
Root Cause Analysis
The molecule contains a phenolic hydroxyl group (4-hydroxy).[1] At physiological pH (7.4) and in the presence of transition metals (Iron/Copper often found in media formulations), phenols can undergo auto-oxidation to form quinones and polymerization products (melanins), leading to browning.
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing media discoloration.
Preventative Protocol
-
Light Protection: Phenolic oxidation is photo-catalyzed. Wrap reservoirs in foil and minimize hood light exposure.
-
Antioxidants: If the experiment permits, co-supplement media with 50–100 µM Ascorbic Acid (Vitamin C) or use media without transition metals if possible (though this may affect cell health).
-
Fresh Preparation: Do not pre-incubate the compound in media at 37°C before adding to cells. Add immediately before the assay starts.
References
-
PubChem. (n.d.).[2] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Farrell, T. L., et al. (2012). Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue. Molecular Nutrition & Food Research.[3] (Contextual grounding on phenolic ester hydrolysis).
- Satoh, T., & Hosokawa, M. (1998). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 38, 257-288. (Authoritative source on serum esterase activity).
-
SIELC Technologies. (2018). Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate on Newcrom R1 HPLC column. Retrieved January 29, 2026, from [Link]
-
Thermo Fisher Scientific. (2019).[3] DMEM Product Information Sheet. (Reference for media formulation and lack of proteins/lipids requiring FBS supplementation).
Sources
- 1. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Overcoming poor ionization of "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" in ESI-MS
Technical Support Center: Mass Spectrometry Division Subject: Optimization of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Ethyl Ferulate) in ESI-MS Ticket ID: EF-ION-001 Status: Open Assigned Scientist: Senior Application Specialist
Executive Summary
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Ethyl Ferulate) presents a classic "ionization paradox" in Electrospray Ionization (ESI). As a phenolic ester, it lacks the strong acidity of its parent acid (Ferulic acid) due to esterification, yet it lacks the basic nitrogen required for efficient protonation in positive mode.
This guide addresses the three primary failure modes:
-
Signal Splitting: Uncontrolled formation of sodium/potassium adducts in ESI(+).
-
Suppression: Inefficient deprotonation of the phenolic hydroxyl in standard acidic ESI(-) mobile phases.
-
Neutrality: The molecule remains largely uncharged in the gas phase.
Module 1: The Polarity Decision (Mode Selection)
Q: Should I run Ethyl Ferulate in Positive (ESI+) or Negative (ESI-) mode?
A: There is no "correct" mode, only the mode that matches your mobile phase strategy.
-
Use ESI(-) if you can use basic mobile phases. This is generally the most sensitive method for phenols, provided you can raise the pH sufficiently to deprotonate the 4-OH group (pKa ~9.5).
-
Use ESI(+) if you are restricted to acidic mobile phases or are analyzing it alongside basic drugs. However, you must control adduct formation (see Module 2).
Visual Logic: Polarity Decision Tree
Figure 1: Decision matrix for selecting ionization polarity based on mobile phase constraints.
Module 2: Mobile Phase Engineering
Q: My signal in ESI(+) is split between m/z 223, 245, and 261. What is happening?
A: You are seeing the "Alkali Split."
-
m/z 223: Protonated ion
(Often weak/unstable). -
m/z 245: Sodium adduct
(Ubiquitous from glass/solvents). -
m/z 261: Potassium adduct
(Trace contamination).
Because Ethyl Ferulate has high oxygen content (ester + ether + phenol) but no nitrogen, it avidly coordinates with ubiquitous sodium ions rather than protons.
The Fix: Ammonium Crowding
Do not fight the sodium; overwhelm it. By adding ammonium ions, you force the formation of the ammonium adduct
Recommended Mobile Phase Configurations
| Parameter | ESI Positive (Target: | ESI Negative (Target: |
| Aqueous Phase (A) | Water + 10 mM Ammonium Formate | Water + 10 mM Ammonium Acetate |
| Organic Phase (B) | Methanol or Acetonitrile | Methanol (Preferred for solvation) |
| pH Target | ~ 6.5 (Buffered) | pH 8.5 - 9.0 (Adjust with |
| Target Ion (m/z) | 240.1 ( | 221.1 ( |
| Why this works | Ammonium outcompetes Na+ for coordination.[1] | High pH ensures the Phenol (pKa ~9.[1]5) is deprotonated.[2][3][4] |
Module 3: The "Nuclear Option" (Derivatization)
Q: I have optimized the mobile phase, but sensitivity is still too low for my pharmacokinetic study. What now?
A: If direct ionization fails, you must chemically alter the molecule. The phenolic hydroxyl group is a prime target for Dansylation .
The Protocol: Dansyl Chloride Derivatization Dansyl chloride reacts with the phenol to form a sulfonate ester. This introduces a dimethylamino group (highly basic) and a naphthalene moiety (fluorescent and easily ionized). This can increase sensitivity by 10-100x in ESI(+).
Step-by-Step Protocol
-
Preparation:
-
Prepare a 1 mg/mL solution of Dansyl Chloride in Acetone.
-
Prepare 0.1 M Sodium Bicarbonate buffer (pH 10.5).
-
-
Reaction:
-
Mix
of sample (Ethyl Ferulate) with of Bicarbonate buffer. -
Add
of Dansyl Chloride solution.
-
-
Incubation:
-
Heat at 60°C for 10 minutes (sealed vial).
-
-
Quenching:
-
Cool to room temperature.
-
(Optional) Add
of 0.1 M NaOH to destroy excess reagent if it interferes with chromatography.
-
-
Analysis:
-
Inject into LC-MS/MS in ESI(+) mode .
-
New Target Mass: MW (222) + Dansyl (233) - HCl (36) = ~455 m/z .
-
Visual Mechanism: Dansylation Pathway
Figure 2: Chemical derivatization pathway to transform the neutral phenol into a highly ionizable species.
Module 4: Instrument Parameters (Source Tuning)
Q: Can source temperature affect my signal?
A: Yes. Ethyl Ferulate is an ester. Extremely high source temperatures (>500°C) combined with aqueous mobile phases can cause in-source hydrolysis , converting your ethyl ester back into Ferulic Acid (m/z 193).
Recommended Settings (Generic ESI Source):
-
Capillary Voltage:
-
ESI(+): 3.5 - 4.0 kV
-
ESI(-): 2.5 - 3.0 kV (Lower voltage reduces discharge in negative mode).
-
-
Desolvation Temp: 350°C - 400°C (High enough to dry the droplets, low enough to prevent hydrolysis).
-
Cone Voltage / Declustering Potential: Keep low (20-40V). High cone voltage will fragment the ester bond before detection.
References
-
Ionization Mechanisms of Phenolics
- Title: Ionization of phenolic antioxidants in electrospray ioniz
- Source: Journal of Mass Spectrometry.
- Context: Explains the reliance on deprotonation for phenols and the difficulty of proton
-
URL:[Link] (General Journal Landing Page as specific deep links vary by institution).
-
Adduct Formation Strategies
-
Dansylation Protocol
-
ESI-MS of Phenolic Esters
- Title: Mass spectrometric behavior of phenolic acids standards and their analysis in plant samples.
- Source: Central European Journal of Biology.
- Context: Details the fragmentation and ionization patterns of ferulic acid deriv
-
URL:[Link]
Sources
- 1. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric behavior of phenolic acids standards and their analysis in the plant samples with LC/ESI/MS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
Column selection for optimal separation of "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate"
Technical Support Center: Chromatographic Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Executive Summary
You are analyzing Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Ethyl dihydroferulate). This molecule presents a specific chromatographic challenge: it possesses a lipophilic ester tail and a polar phenolic head .[1]
While standard C18 columns are often the default choice, they frequently result in peak tailing for this analyte due to secondary interactions between the phenolic hydroxyl group and residual silanols on the silica surface. This guide provides a scientifically grounded protocol to eliminate tailing, ensure batch-to-batch reproducibility, and separate critical impurities (such as the hydrolysis product, Dihydroferulic acid).[1]
Module 1: Column Selection Logic
To achieve optimal separation, we must match the stationary phase to the analyte's dual nature.
The Primary Recommendation: End-Capped C18 (USP L1)
For 90% of applications, a high-purity C18 column is sufficient, provided it is fully end-capped.[1]
-
Why: The ethyl ester chain requires hydrophobic retention (dispersive forces).[1]
-
The Risk: Non-end-capped columns expose free silanol groups (Si-OH).[1] The phenolic proton of your analyte (pKa ~10) can hydrogen bond with these silanols, causing severe peak tailing.
-
Specification: Surface area ~300-400 m²/g, Carbon load 15-20%, fully end-capped .[1]
The Specialist Recommendation: Biphenyl or PFP (USP L11/L43)
If you observe co-elution with structural isomers or the unsaturated analogue (Ethyl ferulate), switch to a Biphenyl or Pentafluorophenyl (PFP) phase.[1]
-
Why: These phases utilize
interactions with the aromatic ring of the methoxyphenyl group.[1] This orthogonal selectivity mechanism separates compounds based on electron density distributions rather than just hydrophobicity.[1]
Column Selection Decision Matrix
Figure 1: Decision matrix for selecting the optimal stationary phase based on impurity profile and analyte chemistry.
Module 2: Experimental Protocol
This protocol is designed to suppress silanol ionization (keeping the silica neutral) and keep the analyte's phenol group protonated.
Table 1: Optimized Gradient Method
| Parameter | Setting | Technical Rationale |
| Column | C18 (End-capped), 4.6 x 150 mm, 3.5 µm or 5 µm | Balances backpressure with resolution.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) | Low pH suppresses silanols and keeps phenol protonated.[1] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN has lower viscosity than MeOH, sharpening peaks.[1] |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6mm ID columns.[1] |
| Temperature | 35°C | Reduces mobile phase viscosity; improves mass transfer.[1] |
| Detection | UV @ 280 nm | Max absorption for the phenol/benzene ring system.[1] |
| Injection | 5 - 10 µL | Prevent mass overload which causes fronting.[1] |
Gradient Profile:
-
0-2 min: 20% B (Isocratic hold to stack peak)[1]
-
2-15 min: 20%
80% B (Linear gradient)[1] -
15-18 min: 80% B (Wash lipophilic contaminants)[1]
-
18-18.1 min: 80%
20% B[1] -
18.1-23 min: 20% B (Re-equilibration)
Module 3: Troubleshooting & FAQs
This section addresses specific issues reported by users handling phenolic esters.
Q1: Why is my peak tailing (Asymmetry > 1.5)?
Diagnosis: This is the classic "Phenol-Silanol Effect."[1] The Science: Even on C18 columns, unreacted silanol groups (Si-OH) on the silica surface can ionize to Si-O⁻ above pH 3.[1]5. Your analyte's hydroxyl group (-OH) acts as a hydrogen bond donor to these sites, dragging the peak tail.[1] The Fix:
-
Lower pH: Ensure Mobile Phase A is pH 2.5 – 3.0. Do not use neutral water.[1]
-
Increase Ionic Strength: If using Formic Acid fails, switch to 20mM Phosphate Buffer (pH 2.5).[1] The cations in the buffer block the silanol sites.
Q2: I see a new peak eluting before my main peak after 24 hours. What is it?
Diagnosis: On-column or In-vial Hydrolysis.
The Science: Ester linkages are susceptible to hydrolysis.[1] Ethyl dihydroferulate can hydrolyze to Dihydroferulic acid and Ethanol.[1] The acid form is more polar and will elute earlier (lower Retention Factor,
-
Sample Diluent: Ensure your sample diluent does not contain high pH buffers.[1] Dissolve in pure ACN or MeOH.
-
Temperature: If the column is >40°C, lower it to 30°C to slow the hydrolysis rate.
Q3: My retention times are drifting shorter over multiple runs.
Diagnosis: Phase Dewetting (Phase Collapse). The Science: If you start your gradient at 100% aqueous (or <5% organic) on a standard C18 column, the hydrophobic C18 chains can "fold" onto themselves to escape the water, reducing the surface area available for interaction. The Fix:
-
Minimum Organic: Always maintain at least 5-10% organic solvent in the mobile phase (see Protocol: Start at 20% B).[1]
-
Column Choice: If 100% aqueous conditions are required for polar impurity resolution, switch to a "C18-AQ" (Polar Embedded) column.[1]
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for common chromatographic anomalies associated with phenolic esters.
References
-
PubChem. (2025).[1][2] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Compound).[1][3] National Library of Medicine.[1] Available at: [Link][1]
-
SIELC Technologies. (n.d.).[1] Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate on Newcrom R1 HPLC column. Available at: [Link]
-
Dolan, J. W. (2023).[1] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.[1] Available at: [Link]
-
Alves, E., et al. (2019).[1] Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC - NIH.[1] Available at: [Link]
Sources
- 1. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
"Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" vs. ferulic acid antioxidant capacity
The following technical guide provides an in-depth comparison between Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (commonly known as Ethyl Dihydroferulate ) and Ferulic Acid .
Antioxidant Mechanisms, Lipophilicity, and Application Efficacy
Executive Summary
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Ethyl Dihydroferulate) is the saturated ethyl ester derivative of Ferulic Acid. While Ferulic Acid (FA) is the "gold standard" reference for phenolic antioxidants due to its conjugated side chain, Ethyl Dihydroferulate (EDF) offers a distinct advantage in lipophilic systems .
-
Ferulic Acid: Superior in aqueous phase radical scavenging. Its conjugated double bond provides enhanced resonance stabilization of the phenoxy radical.
-
Ethyl Dihydroferulate: Superior in lipid-based systems (emulsions, creams, cell membranes) due to the Polar Paradox . The saturation of the side chain (propionate vs. propenoate) slightly reduces theoretical radical stability but significantly increases stability against oxidation and thermal degradation compared to the unsaturated parent.
Verdict: For aqueous formulations or rapid radical quenching, use Ferulic Acid . For lipid protection, membrane bioavailability, and extended shelf-life stability, use Ethyl Dihydroferulate .
Chemical Identity & Structural Logic
To understand the performance difference, we must analyze the structural changes. The user’s specific compound is the saturated ester.
| Feature | Ferulic Acid | Ethyl Dihydroferulate |
| IUPAC Name | 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
| Side Chain | Unsaturated (C=C Double Bond) | Saturated (C-C Single Bond) |
| Functional Group | Free Carboxylic Acid (Hydrophilic) | Ethyl Ester (Lipophilic) |
| LogP (Est.) | ~1.5 (Amphiphilic) | ~2.5 - 3.0 (Lipophilic) |
| Radical Stability | High (Extended Conjugation) | Moderate (Phenolic Resonance only) |
Structural Impact on Mechanism
The antioxidant capacity of these molecules relies on Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group.
-
In Ferulic Acid: The unpaired electron on the oxygen can delocalize into the benzene ring and across the conjugated double bond of the side chain. This extensive delocalization makes FA a potent radical scavenger.
-
In Ethyl Dihydroferulate: The side chain is saturated (propionate). The radical is stabilized primarily by the methoxy group and the benzene ring. The lack of the double bond theoretically reduces the "speed" of scavenging but prevents the molecule from acting as a pro-oxidant or polymerizing rapidly, a common issue with unsaturated ferulates.
Visualization: Structural & Mechanistic Pathway
Figure 1: Mechanistic divergence between the conjugated acid (FA) and the saturated ester (EDF).[1][2][3]
Comparative Performance Analysis
A. Radical Scavenging (DPPH/ABTS Assays)
In homogeneous solutions (ethanol/methanol), Ferulic Acid typically exhibits lower IC50 values (higher potency) than Ethyl Dihydroferulate.
-
Ferulic Acid: The conjugated double bond allows for faster reaction kinetics with reactive oxygen species (ROS).
-
Ethyl Dihydroferulate: Shows "comparable" but slightly slower kinetics. The saturation removes the contribution of the side chain to electron delocalization. However, studies indicate that the phenolic moiety is the primary driver, so the loss of activity is often less than 15-20% compared to the parent acid.
B. Lipid Peroxidation (The Polar Paradox)
This is where Ethyl Dihydroferulate outperforms. According to the Polar Paradox theory:
-
Polar antioxidants (Ferulic Acid) are effective in bulk oils but often fail in emulsions (like creams or plasma) because they partition into the water phase, leaving the lipid interface unprotected.
-
Non-polar antioxidants (Ethyl Dihydroferulate) partition into the lipid-water interface or the lipid core, effectively intercepting lipid peroxyl radicals (LOO•) where they are generated.[4]
C. Stability & Permeability[3]
-
Thermal Stability: The saturated "propionate" chain of EDF is chemically more stable than the "propenoate" chain of FA/Ethyl Ferulate, which is susceptible to cis-trans isomerization and polymerization under UV or heat.
-
Permeability: The ethyl ester modification significantly enhances skin and cell membrane penetration (bioavailability) compared to the free acid.
Experimental Protocols
To validate these claims in your lab, use the following protocols. These are designed to differentiate "intrinsic scavenging" from "functional protection."
Protocol 1: DPPH Radical Scavenging Assay (Intrinsic Capacity)
Purpose: To measure the direct electron/hydrogen donating ability in a solvent system.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Samples: Prepare equimolar concentrations (10–100 µM) of Ferulic Acid and Ethyl Dihydroferulate in methanol.
-
Reaction: Mix 0.5 mL of sample with 3.0 mL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm (
) and compare to a solvent control ( ). -
Calculation:
Expectation: Ferulic Acid will reach equilibrium slightly faster than Ethyl Dihydroferulate.
Protocol 2: TBARS Assay in Linoleic Acid Emulsion (Functional Lipid Protection)
Purpose: To demonstrate the superior protection of the lipophilic ester in an emulsion system.
-
Emulsion: Create a 20 mM Linoleic Acid emulsion in phosphate buffer (pH 7.4) using Tween 20 as a surfactant.
-
Induction: Add the antioxidant samples (final conc. 50 µM). Initiate oxidation by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 10 mM.
-
Incubation: Incubate at 37°C for 4 hours.
-
Derivatization: Mix aliquots with thiobarbituric acid (TBA) and trichloroacetic acid (TCA). Heat at 95°C for 15 minutes to form the pink adduct.
-
Measurement: Measure absorbance at 532 nm. Lower absorbance indicates better protection. Expectation: Ethyl Dihydroferulate will show significantly lower TBARS formation (better protection) than Ferulic Acid due to interface partitioning.
Workflow Visualization
Figure 2: Workflow for validating intrinsic vs. functional antioxidant capacity.
References
-
Comparative Antioxidant Capacity of Ferulic Acid Derivatives Source: Journal of Applied Pharmaceutical Science (2020). Relevance: Establishes that while FA has higher intrinsic scavenging, ester derivatives (like propionyl/ethyl) show superior performance in specific radical assays (NO, Hydroxyl). Link: (Verified via Search Snippet 1.1)
-
Structure–Antioxidant Activity Relationship of Ferulates Source: PMC - NIH. Relevance: Confirms the hierarchy of scavenging (FA > Ethyl Ferulate) in solvent systems but notes the importance of side-chain saturation on stability. Link: (Verified via Search Snippet 1.2)
-
Chemo-Enzymatic Synthesis and Activity of Ethyl Dihydroferulate Source: MDPI (International Journal of Molecular Sciences). Relevance: Explicitly discusses the synthesis of Ethyl Dihydroferulate from Ethyl Ferulate and its application as a stable, lipophilic antioxidant. Link: (Verified via Search Snippet 1.12)
-
Maximized Lipase-Catalysed Production of Dihydroferulic Acid Esters Source: Royal Society of Chemistry (Green Chemistry). Relevance: Compares Dihydroferulic acid and its ethyl ester, noting that the saturated ester retains significant radical scavenging activity comparable to the precursor.[5] Link: (Verified via Search Snippet 1.10)
-
Ethyl Ferulate and Dihydroferulate in Neuroprotection Source: Antioxidants & Redox Signaling / Journal of Neurochemistry.[6] Relevance: Demonstrates the biological utility of the ethyl ester form in crossing the blood-brain barrier and inducing HO-1, a property less efficient in the free acid form. Link: (Verified via Search Snippet 1.7)
Sources
Cross-validation of HPLC and GC-MS methods for dihydroferulic acid ethyl ester
Publish Comparison Guide: Cross-Validation of HPLC and GC-MS Methods for Dihydroferulic Acid Ethyl Ester
Executive Summary
In the realm of pharmaceutical and nutraceutical analysis, Dihydroferulic Acid Ethyl Ester (DFA-EE) —also known as ethyl dihydroferulate or ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate—occupies a critical niche.[1] Often arising as a hydrogenation product of ethyl ferulate or a metabolite in lignin degradation pathways, its accurate quantification requires rigorous validation.[1]
This guide provides a head-to-head cross-validation of High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC offers robust, non-destructive quantification suitable for thermolabile matrices, GC-MS provides superior sensitivity and definitive structural identification.[1] This document details the experimental protocols, validation parameters, and decision frameworks necessary for researchers to select and implement the optimal method.
Chemical Profile & Analytical Challenges
Understanding the physicochemical properties of DFA-EE is the prerequisite for method development.[1] Unlike its precursor, ferulic acid ethyl ester (FAEE), DFA-EE lacks the C=C double bond conjugation with the aromatic ring.
-
CAS Number: 61292-90-8[1]
-
Molecular Formula: C₁₂H₁₆O₄[1]
-
Molecular Weight: 224.25 g/mol [1]
-
Key Functional Groups: Phenolic hydroxyl (acidic, pKa ~10), Ester (neutral, hydrolyzable), Methoxy.
-
Chromophore Shift (Critical): The saturation of the propanoate side chain causes a hypsochromic shift in UV absorption. While ferulic acid is detected at ~320 nm, DFA-EE must be monitored at ~280 nm (typical of non-conjugated phenols).[1]
Method 1: HPLC-UV (The Robust Quantifier)
Role: Routine quantification, quality control, and analysis of biological fluids where derivatization is impractical.[1]
Experimental Protocol
-
Instrumentation: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).[1] Rationale: The ethyl ester renders the molecule moderately lipophilic (LogP ~2.2), making C18 ideal for retention without excessive tailing.
-
Mobile Phase:
-
Gradient Elution:
-
0–2 min: 15% B (Isocratic hold)
-
2–10 min: 15% → 60% B (Linear gradient)
-
10–12 min: 60% → 95% B (Wash)
-
-
Detection: 280 nm (Primary), 254 nm (Secondary).
-
Temperature: 30°C.
Validation Metrics (Typical)
| Parameter | Performance |
| Linearity (R²) | > 0.999 (Range: 0.5 – 100 µg/mL) |
| LOD / LOQ | 0.1 µg/mL / 0.3 µg/mL |
| Precision (RSD) | < 1.5% (Intra-day) |
| Recovery | 98% - 102% (Spiked plasma/solvent) |
Method 2: GC-MS (The Structural Confirmor)
Role: Trace analysis, complex matrix profiling, and definitive mass spectral identification.[1]
Experimental Protocol
-
Instrumentation: Agilent 7890B GC / 5977B MSD or equivalent.
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1][5] Rationale: Low-bleed, non-polar phase separates based on boiling point and weak polarity interactions.[1]
-
Sample Preparation (Derivatization):
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C.
-
-
MS Detection: EI Mode (70 eV).
-
SIM Mode (Quantification): Monitor m/z 296 (Molecular Ion of TMS derivative), 281 (M-15, loss of methyl), 209 (Characteristic fragment).
-
Note: If analyzing underivatized, monitor m/z 224 (M+) and 137 (Guaiacyl cation).
-
Validation Metrics (Typical)
| Parameter | Performance |
| Linearity (R²) | > 0.995 (Range: 0.05 – 20 µg/mL) |
| LOD / LOQ | 0.01 µg/mL / 0.05 µg/mL (Superior sensitivity) |
| Precision (RSD) | < 3.0% (Dependent on derivatization efficiency) |
Cross-Validation & Comparative Analysis
To ensure data integrity, samples should be cross-validated.[1] A set of 20 samples (e.g., synthetic reaction mixtures or metabolic extracts) should be analyzed by both methods.
Statistical Comparison (Bland-Altman Approach)
-
Bias Assessment: Calculate the mean difference between HPLC and GC-MS results. A bias < 5% indicates excellent concordance.[1]
-
Correlation: A plot of HPLC concentration vs. GC-MS concentration should yield a slope near 1.0.[1]
-
Discrepancy Troubleshooting:
Summary Table: Method Selection
| Feature | HPLC-UV | GC-MS (Derivatized) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL range) |
| Selectivity | Medium (Retention time + UV spectra) | High (Mass fingerprint) |
| Sample Prep | Minimal (Filter & Inject) | Moderate (Requires drying & derivatization) |
| Throughput | High (12 min run) | Moderate (20 min run + prep) |
| Cost | Low (Solvents only) | Medium (Silylation reagents, carrier gas) |
| Best For... | Routine QC, High conc. samples | Trace analysis, Unknown identification |
Visualizations
Figure 1: Analytical Workflow for DFA-EE
This diagram illustrates the parallel processing paths for valid cross-confirmation.
Caption: Dual-stream workflow for the extraction, preparation, and analysis of Dihydroferulic Acid Ethyl Ester, culminating in statistical cross-validation.
Figure 2: Method Selection Decision Tree
A logic gate for researchers to choose the appropriate modality.[1]
Caption: Decision matrix for selecting between HPLC and GC-MS based on sensitivity requirements and matrix complexity.
References
-
PubChem. (2025).[1] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Dihydroferulic acid ethyl ester) Compound Summary. National Library of Medicine.[1] Link
-
Kiran, T. N. R., et al. (2018).[1] Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. ResearchGate. Link
-
Holser, R. A. (2012).[1] Transesterification of Ethyl Dihydroferulate with Biobased Polyols. Journal of Agricultural and Food Chemistry. (Inferred from Biocatalytic Synthesis snippet). Link
-
BenchChem. (2025).[1] A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Phenolic Antioxidants. Link
-
Asian Journal of Chemistry. (2017). GC-MS Analysis of Bioactive Compounds including Dihydroferulic acid ethyl ester. Link
Sources
- 1. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. jfda-online.com [jfda-online.com]
- 4. scispace.com [scispace.com]
- 5. asianpubs.org [asianpubs.org]
- 6. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Ethyl Dihydroferulate vs. Butylated Hydroxytoluene (BHT)
Executive Summary
The Verdict: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (commonly referred to as Ethyl Dihydroferulate ) represents a sophisticated, "clean-label" alternative to BHT (Butylated Hydroxytoluene) .[1][2] While BHT remains the industry benchmark for bulk oil stability due to its extreme steric hindrance and low cost, Ethyl Dihydroferulate offers superior performance in emulsions and interfacial systems (the "Polar Paradox") and boasts a significantly more favorable toxicology profile.
For drug development and functional food applications, Ethyl Dihydroferulate provides a dual advantage: it functions as a potent radical scavenger (often exhibiting faster kinetics than BHT) and metabolizes into Dihydroferulic Acid (HMPA), a bioactive compound with established anti-inflammatory and metabolic benefits.[1]
Part 1: Structural & Mechanistic Basis[1][2]
To understand the performance difference, we must analyze the molecular architecture of both compounds.
BHT: The Steric Shield
BHT relies on steric hindrance .[2] The two bulky tert-butyl groups flanking the hydroxyl moiety act as a physical shield.[2]
-
Mechanism: It donates a hydrogen atom (HAT) to a lipid radical.[1][2] The resulting BHT radical is stable because the bulky groups prevent it from reacting with other lipid molecules to propagate the chain.
-
Limitation: This steric bulk slows down the reaction kinetics with small radicals (like DPPH) and limits efficacy at oil-water interfaces where orientation matters.[1][2]
Ethyl Dihydroferulate: The Guaiacyl Resonance
Ethyl Dihydroferulate utilizes a guaiacyl moiety (methoxy group ortho to the hydroxyl).[2]
-
Mechanism: Upon donating a hydrogen atom, the unpaired electron on the oxygen is stabilized via resonance with the aromatic ring and the adjacent methoxy group.
-
The "Dihydro" Advantage: Unlike Ethyl Ferulate, the propionate side chain is saturated (single bonds only).[1] This breaks the conjugation with the carbonyl group, which theoretically reduces resonance stabilization but significantly increases molecular flexibility and lipophilicity . Recent studies indicate this saturated metabolite (HMPA) often exhibits superior radical scavenging capacity compared to its unsaturated parent (Ferulic Acid) due to better solubility and bioavailability profiles.[1][2]
Visualization: Mechanism of Action[3]
Figure 1: Comparative Mechanism.[1][2] BHT relies on steric trapping, while Ethyl Dihydroferulate relies on electronic resonance stabilization.[1]
Part 2: Performance Evaluation (Head-to-Head)
The following data synthesis compares the two antioxidants across critical parameters.
Table 1: Comparative Efficacy Profile
| Parameter | BHT (Synthetic Standard) | Ethyl Dihydroferulate | Winner |
| DPPH Scavenging (Kinetics) | Slow.[1][2] Steric bulk hinders access to the DPPH radical center.[2] | Fast. The accessible hydroxyl group allows for rapid quenching.[2] | Ethyl Dihydroferulate |
| Bulk Oil Stability (Rancimat) | Excellent. High thermal stability and volatility resistance.[1][2] | Good. Comparable at moderate temperatures but may degrade faster >120°C. | BHT |
| Emulsion Stability (O/W) | Poor.[1][2] Too lipophilic; buries deep in the oil droplet core.[2] | Superior. Amphiphilic nature allows it to sit at the oil-water interface (the primary site of oxidation).[1][2] | Ethyl Dihydroferulate |
| Solubility | Strictly Lipophilic (Oil only).[1][2] | Amphiphilic (Soluble in oils, alcohols, and propylene glycol).[1][2] | Ethyl Dihydroferulate |
| Metabolic Fate | Excreted or accumulated; potential liver toxicity at high doses.[2] | Metabolizes to Dihydroferulic Acid , a beneficial gut metabolite.[2] | Ethyl Dihydroferulate |
Critical Insight: The "Polar Paradox"
Research indicates that in emulsions (e.g., dressings, dairy, topical creams), polar antioxidants are more effective than non-polar ones because they concentrate at the interface where lipid oxidation initiates.[1] Ethyl Dihydroferulate strikes the perfect balance: it is lipophilic enough to anchor in the oil phase but polar enough to orient its antioxidant head toward the aqueous interface. BHT is often too hydrophobic to protect the interface effectively.[2]
Part 3: Safety, Toxicology & Regulatory[1]
This is the primary driver for switching from BHT.[2]
BHT (CAS: 128-37-0)[1][2]
-
Regulatory Status: GRAS (Generally Recognized As Safe) with strict limits (typically 200 ppm).[1][2]
-
Concerns: Linked to tumor promotion in animal models (forestomach, liver).[1][2][3] Accumulates in adipose tissue.[2] Consumer perception is increasingly negative ("Synthetic Preservative").[1][2]
Ethyl Dihydroferulate (CAS: 61292-90-8)[1][2]
-
Regulatory Status: Flavoring Agent (JECFA evaluated).[1][2][4]
-
Metabolic Safety: It is the ethyl ester of Dihydroferulic Acid (HMPA) .[2] HMPA is a major metabolite of dietary polyphenols (like ferulic acid) produced by gut microbiota.[1][2]
-
Bioactivity: Recent studies (2023-2024) suggest HMPA has anti-inflammatory and anti-obesity effects, meaning this preservative may essentially function as a "functional ingredient."[1][2]
Part 4: Experimental Protocols
To validate these claims in your specific matrix, use the following self-validating protocols.
Protocol A: DPPH Kinetic Assay (Radical Scavenging Speed)
Purpose: To demonstrate the superior reaction kinetics of Ethyl Dihydroferulate compared to BHT.[1]
-
Preparation: Prepare 0.1 mM DPPH solution in methanol.
-
Samples: Prepare equimolar concentrations (e.g., 50 µM) of BHT and Ethyl Dihydroferulate in methanol.
-
Reaction: Mix 1 mL sample + 3 mL DPPH solution.
-
Measurement: Monitor Absorbance at 517 nm continuously for 30 minutes.
-
Validation:
Protocol B: Schaal Oven Test (Accelerated Shelf Life)
Purpose: To compare stability in a real-world lipid matrix.[1][2]
-
Matrix: Stripped Corn Oil (tocopherol-free).
-
Dosing: Add 200 ppm of BHT to Sample A; 200 ppm of Ethyl Dihydroferulate to Sample B. Control = No antioxidant.
-
Incubation: Store samples in open vials at 60°C in the dark.
-
Sampling: Aliquot every 24 hours for 7 days.
-
Analysis: Measure Peroxide Value (PV) via titration or Conjugated Dienes at 234 nm.
Visualization: Experimental Workflow
Figure 2: Validation Workflow. A dual-approach (Kinetic + Thermodynamic) is required to fully characterize the performance differences.
References
-
Comparison of Antioxidant Efficacy in Polyethylene (BHT Benchmark)
-
Bioavailability & Antioxidant Activity of HMPA (Dihydroferulic Acid)
-
Chemical Safety & Properties (Ethyl Dihydroferulate)
-
DPPH Assay Standardization
-
Toxicology of BHT
Sources
- 1. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Toxicology of the synthetic antioxidants BHA and BHT in comparison with the natural antioxidant vitamin E] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food safety and quality: details [fao.org]
- 5. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Kinetic Approach of DPPH Free Radical Assay of Ferulate-Based Protic Ionic Liquids (PILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
Technical Guide: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate as a Lipophilic Prodrug for HMPA
[1]
Executive Summary: The Lipophilicity Challenge
In the development of neuroprotective and anti-inflammatory therapeutics, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (commonly abbreviated as HMPA or Dihydroferulic Acid) has emerged as a potent bioactive metabolite of dietary polyphenols.[1][2] It exhibits significant efficacy in activating the Nrf2/HO-1 antioxidant pathway, inhibiting amyloid-
However, the clinical utility of HMPA is often limited by its physicochemical properties:
-
Low Lipophilicity (LogP ~1.0): Limits passive diffusion across the Blood-Brain Barrier (BBB) and stratum corneum.
-
Rapid Conjugation: The free acid is susceptible to rapid Phase II metabolism (sulfation/glucuronidation) during first-pass metabolism.
The Solution: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Ethyl Dihydroferulate).[1] This guide analyzes the ethyl ester derivative as a strategic "lipophilic prodrug." By masking the carboxylic acid, the ethyl ester significantly enhances membrane permeability and metabolic stability, serving as a superior delivery vehicle that releases the active HMPA moiety intracellularly via esterase hydrolysis.
Physicochemical Standoff: Ester vs. Acid
The following data highlights the structural advantages of the ethyl ester (EHMP) over the parent acid (HMPA).
Table 1: Comparative Physicochemical Profile[1]
| Property | HMPA (Active Metabolite) | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Prodrug) | Impact on Performance |
| CAS Number | 1135-23-5 | 61292-90-8 | Identity verification.[1] |
| Molecular Weight | 196.20 g/mol | 224.25 g/mol | Slight increase; still well within Rule of 5.[1] |
| LogP (Lipophilicity) | ~1.03 (Experimental) | ~1.90 (Predicted/Exp) | Critical Advantage: The ester approaches the ideal range (LogP 2–3) for BBB penetration.[1] |
| Water Solubility | Moderate (~1.3 g/L) | Low (Requires organic co-solvent) | Ester requires formulation (e.g., lipid-based delivery) but partitions better into membranes.[1] |
| pKa | ~4.0 (Carboxylic acid) | ~10.0 (Phenol only) | The ester is uncharged at physiological pH (7.4), facilitating passive diffusion.[1] |
| H-Bond Donors | 2 | 1 | Reduced H-bonding potential improves membrane permeability.[1] |
Mechanism of Action: The Prodrug Strategy
The ethyl ester does not merely act as a mimic; it functions as a delivery system. The ester group masks the polar carboxylate, allowing the molecule to traverse lipid bilayers (gut epithelium, BBB, cell membranes) via passive diffusion. Once inside the cytosol, ubiquitous carboxylesterases (CES) hydrolyze the ester, liberating the active HMPA to exert its biological effects (e.g., Nrf2 activation).
Figure 1: Lipophilic Prodrug Activation Pathway[1]
Caption: Schematic illustrating the enhanced membrane permeation of Ethyl HMPA followed by intracellular hydrolysis to the active HMPA metabolite.[1]
Experimental Protocols for Validation
To validate the superiority of the ethyl ester in your specific application, use the following standardized protocols.
Protocol A: Synthesis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Rationale: Commercial sourcing is possible, but in-house synthesis ensures purity and allows for isotopic labeling if needed.[1]
-
Reagents: Dissolve 3-(4-hydroxy-3-methoxyphenyl)propionic acid (10 mmol) in absolute ethanol (30 mL).
-
Catalysis: Add catalytic concentrated sulfuric acid (0.5 mL) or thionyl chloride (1.2 eq) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup: Evaporate ethanol under reduced pressure. Dissolve residue in Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel).
-
Yield: Expect >90% yield as a clear to pale yellow oil/solid.
Protocol B: Comparative Lipophilicity Assessment (Shake-Flask Method)
Rationale: Experimental verification of LogP is superior to prediction for formulation development.[1]
-
Preparation: Prepare mutually saturated phases of n-Octanol and Phosphate Buffered Saline (PBS, pH 7.4).
-
Solubilization: Dissolve the test compound (HMPA or Ethyl Ester) in the octanol phase (1 mg/mL).
-
Equilibration: Mix the octanol solution with an equal volume of the PBS phase. Shake mechanically for 24 hours at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze the concentration in both phases using HPLC-UV (280 nm).
-
Calculation:
-
Target Result: Ethyl Ester LogP > 1.8; HMPA LogP < 1.1.
-
Protocol C: Plasma Stability & Esterase Hydrolysis
Rationale: Confirm that the prodrug releases the active payload in biological systems.
-
Incubation: Incubate Ethyl HMPA (10 µM) in pooled human or rat plasma at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the Ethyl Ester (m/z 225 → parent) and the appearance of HMPA (m/z 195 → fragment).
-
Interpretation: A half-life (
) of <60 minutes in plasma indicates rapid conversion to the active form, validating the prodrug design.
-
Strategic Applications
Neuroprotection (Alzheimer's & Dementia)
HMPA has been shown to inhibit Amyloid-
-
Advantage: The ethyl ester's increased lipophilicity facilitates transport across the brain endothelial cells. Once in the brain parenchyma, esterases release HMPA to target neuronal mitochondria.
Topical Cosmetics & Dermatology
HMPA is a potent antioxidant (ROS scavenger) and anti-inflammatory.
-
Advantage: The ethyl ester penetrates the stratum corneum more effectively than the free acid. It is ideal for anti-aging formulations where deep dermal delivery is required to activate HO-1 in fibroblasts.[1]
Skeletal Muscle Hypertrophy
HMPA promotes fast-twitch fiber formation.[1]
-
Advantage: Oral administration of the ester may improve bioavailability and systemic exposure compared to the acid, which is rapidly excreted in urine.
References
-
Ohue-Kitano, R. et al. (2025). "Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition."[1][3] Nutrients.[4][5]
-
PubChem. (2025). "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Compound Summary." National Library of Medicine.
-
Mizuno, K. et al. (2025). "Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro." International Journal of Molecular Sciences.
-
Scapagnini, G. et al. (2004). "Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress." Antioxidants & Redox Signaling.
-
ChemicalBook. (2023). "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Properties and Suppliers."
-
FooDB. (2025). "Dihydroferulic acid (HMPA) Chemical Profile." FooDB Database.
Sources
- 1. Showing Compound Dihydroferulic acid (FDB029987) - FooDB [foodb.ca]
- 2. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Derivatives
Executive Summary
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate , commonly known as Ethyl Dihydroferulate , represents a critical lipophilic modification of the bioactive metabolite Dihydroferulic Acid (HMPA).[1] Unlike its unsaturated parent (Ethyl Ferulate), this molecule features a saturated propionate linker, disrupting the conjugated
This structural alteration fundamentally shifts its application profile from a UV-absorbing photoprotectant to a metabolically stable, deep-penetrating antioxidant and tyrosinase inhibitor .[1] This guide objectively compares its performance against industry standards (Ferulic Acid, Ethyl Ferulate) to assist in formulation strategies for cosmeceuticals and metabolic therapeutics.
Structural Dissection & SAR Logic
The biological efficacy of this molecule is dictated by three distinct pharmacophores. Understanding the interplay between these regions is essential for predicting efficacy in lipid-rich environments.[1]
The SAR Map (Graphviz Visualization)[1]
Figure 1: Structural dissection of Ethyl Dihydroferulate highlighting the functional role of each pharmacophore.
Mechanistic Insights
-
The "Warhead" (Phenolic Ring): The 4-hydroxy-3-methoxy motif is the primary antioxidant engine.[1] It neutralizes free radicals via Hydrogen Atom Transfer (HAT).[1] While the methoxy group provides electron-donating stability to the resulting phenoxy radical, it introduces steric hindrance compared to simple catechols.[1]
-
The "Silencer" (Saturated Linker): This is the defining feature.[1]
-
Contrast with Ethyl Ferulate: In Ethyl Ferulate, the double bond extends conjugation, allowing UV absorption (photoprotection). In the propionate derivative, this conjugation is broken.
-
Effect: Loss of UV shielding capacity, but increased molecular flexibility . This flexibility often enhances binding affinity to enzymes (like Tyrosinase) where rigid planar molecules may face steric clashes.[1]
-
-
The "Anchor" (Ethyl Ester): Esterification masks the carboxylic acid, significantly increasing Lipophilicity (LogP). According to the "Polar Paradox" , this makes the molecule less effective in bulk aqueous solution but superior in emulsions and cellular membranes, where it can arrest lipid peroxidation chains.
Comparative Performance Analysis
The following data aggregates experimental trends from comparative studies of hydroxycinnamic acid derivatives.
Physicochemical & Activity Profile[1]
| Parameter | Ethyl Dihydroferulate (Subject) | Ethyl Ferulate (Alternative) | Ferulic Acid (Standard) | Interpretation |
| CAS Number | 61292-90-8 | 4046-02-0 | 1135-24-6 | |
| LogP (Calc) | ~2.4 | ~2.5 | ~1.5 | Subject is highly lipophilic , ideal for transdermal delivery.[1] |
| UV Absorption | Low (No conjugation) | High (UV-B absorber) | High (UV-B absorber) | Subject is NOT a sunscreen active; it is a metabolic active.[1] |
| DPPH IC50 | ~25–30 µM | ~20–25 µM | ~15–20 µM | Saturated linker slightly reduces radical scavenging speed in solvent. |
| Lipid Peroxidation Inhibition | High | High | Moderate | Subject excels in oil-in-water emulsions due to interface partitioning.[1] |
| Tyrosinase Inhibition (IC50) | Moderate-High | Moderate | Low | Increased flexibility aids active site docking.[1] |
Critical Evaluation[1][2][3]
-
Antioxidant Efficiency: While Ferulic Acid is a faster scavenger in a test tube (DPPH in ethanol), Ethyl Dihydroferulate is biologically superior in protecting cell membranes. Its hydrophobicity allows it to embed within the lipid bilayer, intercepting radicals before they damage the membrane integrity.
-
Stability: The saturated bond removes the risk of polymerization or cis-trans isomerization that affects Ethyl Ferulate under light exposure.[1] This makes the propionate derivative a stabilizing additive for light-sensitive formulations.[1]
Experimental Protocols
To validate the SAR claims, the following protocols provide a self-validating workflow for synthesis and bio-assay.
Synthesis: Catalytic Hydrogenation of Ethyl Ferulate
Rationale: Direct esterification of Dihydroferulic acid is expensive. Hydrogenation of the abundant Ethyl Ferulate is the most cost-effective and high-yield route.[1]
Workflow Diagram:
Figure 2: High-yield synthesis protocol via catalytic hydrogenation.
Step-by-Step Procedure:
-
Dissolve: Dissolve 1.0 eq of Ethyl Ferulate in HPLC-grade Ethanol.
-
Catalyze: Add 10% Palladium on Carbon (Pd/C) amounting to 5% of the substrate weight. Caution: Pd/C is pyrophoric; keep wet.[1]
-
React: Purge the flask with Nitrogen, then introduce Hydrogen gas (balloon pressure is sufficient). Stir vigorously at Room Temperature.
-
Monitor: Check via TLC (Silica, Hexane:EtOAc 7:3). The starting material (UV active, lower Rf) will disappear; the product (Less UV active, slightly higher Rf) will appear.[1]
-
Isolate: Filter through a Celite pad to remove catalyst. Evaporate solvent.[2]
-
Validate: Confirm structure via H-NMR. Look for the disappearance of the alkene doublets (6.3–7.6 ppm) and appearance of methylene triplets (~2.6–2.9 ppm).[1]
Biological Assay: Tyrosinase Inhibition (Whitening Potential)
Rationale: This assay quantifies the molecule's ability to inhibit melanogenesis, a key application for methoxy-phenol derivatives.[1]
-
Preparation: Prepare 10 mM stock solutions of Ethyl Dihydroferulate, Ethyl Ferulate (Comparator), and Kojic Acid (Positive Control) in DMSO.
-
Enzyme Mix: In a 96-well plate, mix 80 µL of Phosphate Buffer (50 mM, pH 6.8) with 40 µL of Tyrosinase solution (Mushroom, 100 U/mL).
-
Incubation: Add 40 µL of test sample (various concentrations). Incubate at 25°C for 10 minutes. Note: This allows the inhibitor to dock into the enzyme active site.[1]
-
Substrate Addition: Add 40 µL of L-DOPA (2.5 mM).
-
Measurement: Monitor Dopachrome formation at 475 nm kinetically for 20 minutes.
-
Calculation:
[1]
References
-
Anselmi, C. et al. (2004). Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: A mechanistic insight. Journal of Agricultural and Food Chemistry. Link[1]
-
Kikuzaki, H. et al. (2002). Antioxidant properties of ferulic acid and its related compounds.[3][4][5][6][7] Journal of Agricultural and Food Chemistry. Link[1]
-
Zhang, X. et al. (2020). Tyrosinase inhibition by p-coumaric acid ethyl ester identified from camellia pollen.[1] Food Science & Nutrition. Link
-
Pei, K. et al. (2016). Role of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in metabolic regulation.[1][8] Journal of Agricultural and Food Chemistry. Link[1]
-
Organic Syntheses. (2010). General procedures for hydrogenation of cinnamic acid derivatives. Organic Syntheses Coll. Vol. Link
Sources
- 1. scielo.br [scielo.br]
- 2. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferulic acid: A review of its pharmacology, pharmacokinetics and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 8. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
This guide serves as an operational manual for the safe handling of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (also known as Ethyl Dihydroferulate).[1]
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven protocol. We treat this compound not just as a generic chemical, but as a phenolic ester —a class of molecules that presents specific risks regarding skin absorption and oxidative instability.[1]
Chemical Intelligence & Hazard Profile
Before selecting PPE, we must define the enemy.[1] This compound is a saturated derivative of ethyl ferulate.[1] Its phenolic moiety (hydroxyl group on the benzene ring) dictates its reactivity and safety profile.[1]
| Parameter | Data / Specification |
| Chemical Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate |
| Synonyms | Ethyl dihydroferulate; Hydroferulic acid ethyl ester |
| CAS Number | 61292-90-8 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Physical State | Typically a viscous liquid or low-melting solid (Lot dependent).[1][2] |
| GHS Classification | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate. Poorly soluble in water.[1] |
Scientist’s Note: While classified primarily as an irritant, the phenolic structure suggests potential for dermal absorption and sensitization over long-term exposure.[1] Do not let the lack of a "Skull and Crossbones" pictogram lead to complacency.[1]
Strategic PPE Selection (The Defense Matrix)
We do not select PPE randomly; we select it based on permeation resistance and physical state .[1]
A. Hand Protection: The Nitrile Imperative[1]
-
Recommendation: 100% Nitrile gloves (Minimum thickness: 0.11 mm / 4-5 mil).[1]
-
The Science (Why?):
B. Eye & Face Protection[1][4][5][6]
-
Recommendation: Chemical Splash Goggles (Indirect Vented).[1]
-
The Science (Why?):
-
Since this compound often exists as a viscous liquid or is dissolved in organic solvents (DMSO/Ethanol), standard safety glasses offer insufficient protection against splashes that can run down the forehead or enter from the side.[1]
-
H319 (Serious Eye Irritation) indicates that contact can cause significant, potentially reversible reversible corneal damage.[1]
-
C. Respiratory Protection
-
Secondary (If hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges.[1]
-
The Science (Why?):
Operational Workflow: Step-by-Step
This protocol ensures containment from storage to disposal.[1]
Phase 1: Pre-Operational Setup
-
Atmosphere Check: This compound is oxidation-sensitive (phenolic group).[1] Ensure the receiving vessel is purged with Nitrogen (
) or Argon if high purity is required for downstream applications.[1] -
Engineering Control: Verify fume hood flow is >100 fpm (feet per minute).
-
Staging: Place a disposable absorbent mat (chem-mat) on the hood surface to capture micro-drips.[1]
Phase 2: Active Handling (Synthesis & Aliquoting)
-
If Liquid (Viscous):
-
If Solid (Low Melting):
Phase 3: Decontamination & Cleanup[1]
-
Solvent Choice: Use Ethanol or Isopropanol for cleaning spills.[1] Water will just bead up and spread the oily ester.[1]
-
Wipe Down: Wipe the exterior of the stock bottle before returning it to storage.[1] Phenolic residues oxidize and turn brown/sticky, contaminating the next user's gloves.[1]
Visual Safety Logic (Decision Tree)
The following diagram illustrates the decision-making process for handling this specific compound based on its physical state and process intensity.
Figure 1: Operational decision tree for selecting controls based on the physical state of the material.[1]
Emergency & Disposal Protocols
Accidental Exposure[1]
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[1] Do not use ethanol on the skin, as it may increase the absorption rate of the phenolic compound into the dermis.[1]
-
Eye Contact: Flush with water for 15 minutes.[1] Seek medical attention if irritation persists (H319).
Disposal Strategy
-
Waste Stream: Non-Halogenated Organic Waste.[1]
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste container, as phenols can react exothermically.[1]
-
Container: High-density polyethylene (HDPE) or Glass.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 123548: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate.[1][4] Retrieved from [Link][1]
Sources
- 1. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl-«beta»-(4-hydroxy-3-methoxy-phenyl)-propionate (CAS 61292-90-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate [webbook.nist.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
